Triornicin
Description
Properties
CAS No. |
77165-75-4 |
|---|---|
Molecular Formula |
C31H50N6O12 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate |
InChI |
InChI=1S/C31H50N6O12/c1-20(11-16-38)18-27(41)36(47)14-5-8-24-29(43)34-25(30(44)33-24)9-6-15-37(48)28(42)19-21(2)12-17-49-31(45)26(32-22(3)39)10-7-13-35(46)23(4)40/h18-19,24-26,38,46-48H,5-17H2,1-4H3,(H,32,39)(H,33,44)(H,34,43)/b20-18+,21-19+/t24-,25-,26-/m0/s1 |
InChI Key |
KUQNMRIRPYKLEZ-XUSACOFSSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)C)O)NC(=O)C)O)O)/CCO |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)O)NC(=O)C)O)O)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Triornicin; |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Triornicin: A Technical Guide to its Discovery, Isolation, and Characterization from Epicoccum purpurascens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triornicin, a hydroxamate siderophore produced by the fungus Epicoccum purpurascens, represents a molecule of interest for its iron-chelating properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, drawing from foundational research and established methodologies in natural product chemistry. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate a deeper understanding and further investigation of this fungal metabolite.
Discovery and Production
This compound was first reported as a novel siderophore isolated from cultures of Epicoccum purpurascens (also known as Epicoccum nigrum) in 1981.[1] Its production by the fungus is significantly enhanced under iron-deficient conditions, a common regulatory mechanism for siderophore biosynthesis in microorganisms. The foundational studies demonstrated that culturing E. purpurascens in media with low iron content is crucial for maximizing the yield of this compound and other related siderophores.
Fermentation Protocol for this compound Production
While specific media compositions from the original discovery are not exhaustively detailed in publicly available literature, a general approach for inducing siderophore production in fungi can be outlined. This protocol is based on the principles of iron-starvation culture conditions.
Objective: To cultivate Epicoccum purpurascens under iron-depleted conditions to stimulate the production of this compound.
Materials:
-
A pure culture of Epicoccum purpurascens.
-
A suitable basal fermentation medium (e.g., a modified Czapek-Dox broth or a synthetic medium with controlled trace elements).
-
All glassware rendered iron-free by acid washing (e.g., with 6M HCl) and rinsing with deionized water.
-
Chelating resin (e.g., Chelex 100) to remove trace iron from the medium.
Procedure:
-
Medium Preparation: Prepare the basal fermentation medium. To ensure iron-deficient conditions, the medium should be treated with a chelating resin to remove any contaminating iron. The final iron concentration should be in the low micromolar range or less.
-
Inoculation: Inoculate the iron-deficient medium with a fresh culture of E. purpurascens.
-
Incubation: Incubate the culture under conditions optimal for the growth of E. purpurascens, typically at temperatures between 23-28°C with agitation to ensure aeration.[2] The fermentation is carried out for a period sufficient to allow for significant biomass accumulation and secondary metabolite production, which may range from several days to a few weeks.
-
Monitoring: Monitor the production of siderophores throughout the fermentation process using a colorimetric method such as the Chrome Azurol S (CAS) assay. A color change from blue to orange indicates the presence of siderophores.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Epicoccum purpurascens involves a multi-step process of extraction and chromatographic separation. The original method employed ion-exchange chromatography as a key purification step.
Experimental Protocol for this compound Isolation
This protocol is a generalized procedure based on the foundational work by Frederick et al. (1981).
Objective: To extract and purify this compound from the culture filtrate of E. purpurascens.
Materials:
-
Culture filtrate from E. purpurascens fermentation.
-
Organic solvents for extraction (e.g., chloroform, phenol).
-
Carboxylic acid ion-exchange resin.
-
Buffers for chromatography (e.g., formic acid solutions).
-
High-Performance Liquid Chromatography (HPLC) system for final purification.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Procedure:
-
Extraction: The fungal biomass is separated from the culture broth by filtration or centrifugation. The resulting supernatant, containing the secreted siderophores, is then subjected to solvent extraction. A common method for extracting hydroxamate siderophores is the use of a chloroform-phenol mixture. This partitions the ferric-siderophore complexes into the organic phase. The aqueous phase is then re-extracted to maximize recovery.
-
Ion-Exchange Chromatography: The extracted siderophores are then purified using a carboxylic acid ion-exchange resin. This step is crucial for separating the different siderophores produced by E. purpurascens. The siderophores are typically applied to the column and eluted with a gradient of a weak acid, such as formic acid. This allows for the separation of the siderophores into different subgroups based on their charge characteristics.
-
Fractionation and Analysis: Fractions are collected from the ion-exchange column and analyzed for the presence of siderophores, for example, by the CAS assay. The fractions containing the subgroup with the highest activity are pooled.
-
Further Purification: The subgroup containing this compound is further resolved into individual siderophores. This can be achieved by subsequent rounds of chromatography, potentially using the same ion-exchange resin with a shallower elution gradient or by employing other chromatographic techniques like HPLC.
-
Final Purification by HPLC: The final purification of this compound is typically achieved using reversed-phase HPLC to yield a highly pure compound suitable for structural analysis and biological testing.
Structural Elucidation of this compound
The structure of this compound was determined through a combination of spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and chemical degradation studies.
Spectroscopic Data
Spectroscopic analysis of this compound revealed that it is structurally similar to desferricoprogen, another siderophore also produced by E. purpurascens. The key difference identified by ¹H and ¹³C NMR was the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with an acetyl group in this compound.
Table 1: Key Spectroscopic Data for this compound
| Technique | Observed Features | Interpretation |
| ¹H NMR | Signals corresponding to acetyl protons, and protons of a dimerumic acid backbone. | Presence of an acetyl group and a core structure similar to other hydroxamate siderophores. |
| ¹³C NMR | Carbonyl signals, signals for methyl groups, and carbons of the ornithine-derived backbone. | Confirms the presence of ester and amide linkages and the overall carbon framework. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the proposed structure. | Determination of the molecular weight and elemental composition. |
Chemical Degradation
Chemical degradation was a pivotal step in confirming the structure of this compound. Basic methanolysis of this compound yielded two key fragments:
-
Dimerumic Acid: A known natural siderophore.
-
Nα, Nδ-diacetyl-Nδ-hydroxyornithine: This fragment confirmed the presence of a di-acetylated hydroxyornithine unit within the this compound structure.
The identification of these degradation products was instrumental in piecing together the final structure of this compound.
Biosynthesis of this compound
While the specific enzymatic steps for this compound biosynthesis in Epicoccum purpurascens have not been fully elucidated, a putative pathway can be proposed based on the well-established general pathway for fungal hydroxamate siderophore biosynthesis.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
The biosynthesis is thought to commence with the N-hydroxylation of L-ornithine, a common precursor for hydroxamate siderophores. This is followed by acetylation steps to form the Nα, Nδ-diacetyl-Nδ-hydroxyornithine moiety. This unit is then likely condensed with dimerumic acid, which is also synthesized by the fungus, to form the final this compound molecule. The enzymes involved are presumed to be non-ribosomal peptide synthetases (NRPSs) or related enzymes.
Signaling and Biological Activity
Information regarding the specific signaling pathways affected by this compound is limited in the current scientific literature. As a siderophore, its primary biological role is high-affinity iron acquisition for the fungus. By sequestering iron from the environment, it can inhibit the growth of competing microorganisms, thus acting as an antagonistic agent.
The initial discovery of this compound was in the context of screening for tumor-inhibitory compounds. While some slight antitumor activity was noted, this aspect of its biological profile has not been extensively explored in subsequent research. Further studies are required to elucidate any specific effects of this compound on cellular signaling pathways in both microbial and mammalian systems.
Conclusion
This compound stands as a well-characterized example of a fungal siderophore from Epicoccum purpurascens. Its discovery and structural elucidation were landmark achievements in natural product chemistry, showcasing the power of spectroscopic and chemical degradation techniques. While the foundational methods for its production and isolation have been established, there remain opportunities for process optimization and for a more in-depth investigation of its biosynthetic pathway and biological activities. This technical guide serves as a foundational resource for researchers aiming to explore the potential of this compound in various scientific and therapeutic fields.
References
Triornicin: A Technical Guide to its Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triornicin is a naturally occurring hydroxamate siderophore produced by the fungus Epicoccum purpurascens.[1][2] Exhibiting potent iron-chelating properties, it has garnered interest for its potential as a tumor inhibitory factor. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and the experimental methodologies employed in its structural elucidation. Furthermore, it delves into its biological functions, visualizing the proposed signaling pathways for its roles as a siderophore and an anti-tumor agent.
Chemical Structure and Properties
This compound is a complex molecule with the molecular formula C₃₁H₅₀N₆O₁₂.[2] Its structure is characterized by a central diketopiperazine ring derived from two L-ornithine residues, which are further modified with acetyl and hydroxamate-containing side chains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀N₆O₁₂ | PubChem[2] |
| Molecular Weight | 698.8 g/mol | PubChem[2] |
| IUPAC Name | [(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate | PubChem[2] |
| CAS Number | 77165-75-4 | PubChem[2] |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)OCC=C(C)C(=O)N(CCC[C@H]1C(=O)N--INVALID-LINK--CCCN(C(=O)C=C(C)CCO)O)O | PubChem[2] |
2D Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Experimental Protocols for Structure Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation studies. While the full experimental details from the original publication were not accessible for this review, the following outlines the general methodologies that would have been employed.
Isolation and Purification
This compound is isolated from the culture broth of Epicoccum purpurascens. A general workflow for its isolation would involve:
Caption: General experimental workflow for the isolation of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Approximate Chemical Shift (ppm) |
| Methyl protons (CH₃) | 0.9 - 2.0 |
| Methylene protons (CH₂) | 1.2 - 4.0 |
| Methine protons (CH) | 3.5 - 5.0 |
| Olefinic protons (C=CH) | 5.0 - 6.5 |
| Amide protons (NH) | 7.0 - 8.5 |
| Hydroxyl protons (OH) | Variable, broad |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Approximate Chemical Shift (ppm) |
| Methyl carbons (CH₃) | 10 - 30 |
| Methylene carbons (CH₂) | 20 - 60 |
| Methine carbons (CH) | 40 - 70 |
| Olefinic carbons (C=C) | 100 - 150 |
| Carbonyl carbons (C=O) | 160 - 180 |
Note: The actual experimental NMR data from the primary literature was not available. The values presented are typical ranges for the respective functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information by revealing how the molecule breaks apart.
Chemical Degradation
Chemical cleavage of this compound was a key step in confirming its structure.[1] Basic methanolysis was used to break the ester and amide bonds, yielding smaller, more easily identifiable fragments. The two major fragments identified were dimerumic acid and Nα,Nδ-diacetyl-Nδ-hydroxyornithine.[1] The known structures of these fragments were then pieced together to deduce the complete structure of this compound.
Biological Activity and Signaling Pathways
This compound exhibits two primary biological activities: as a siderophore for iron acquisition and as a tumor inhibitory factor.
Siderophore-Mediated Iron Uptake
Like other siderophores, this compound is secreted by Epicoccum purpurascens under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment. The resulting this compound-Fe³⁺ complex is then recognized by specific receptors on the fungal cell surface and transported into the cell. Inside the cell, the iron is released, typically through reduction to ferrous iron (Fe²⁺), and becomes available for essential cellular processes.
Caption: Siderophore-mediated iron uptake pathway of this compound.
Proposed Anti-Tumor Mechanism of Action
The tumor inhibitory activity of this compound is attributed to its high affinity for iron. Cancer cells have a high iron requirement for proliferation and metabolic activity. By chelating and sequestering iron, this compound can induce a state of iron deprivation in cancer cells, leading to the inhibition of iron-dependent enzymes and ultimately triggering apoptosis (programmed cell death). A plausible mechanism involves the activation of caspase pathways.
Caption: Proposed anti-tumor mechanism of this compound via iron deprivation-induced apoptosis.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and dual biological roles. Its ability to sequester iron makes it a vital molecule for the survival of its producing organism and a promising candidate for further investigation in the context of cancer therapy. Future research should focus on elucidating the specific molecular targets of this compound in cancer cells and exploring its potential for the development of novel anti-neoplastic agents. The detailed experimental data from its original structure elucidation, if it becomes accessible, would be invaluable for the synthesis of analogs and further structure-activity relationship studies.
References
A Technical Guide to the Triornicin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triornicin, a hydroxamate siderophore produced by the fungus Epicoccum purpurascens, plays a crucial role in iron acquisition and has garnered interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, leveraging the current understanding of fungal non-ribosomal peptide synthetase (NRPS)-mediated siderophore synthesis. While the specific gene cluster for this compound biosynthesis in E. purpurascens has yet to be fully elucidated, this document outlines the probable enzymatic steps, the key enzymes involved, and detailed experimental protocols for the investigation of this pathway. Furthermore, this guide presents quantitative data on siderophore production and offers visual representations of the biosynthetic pathway and experimental workflows to aid researchers in their study of this compound and other related fungal natural products.
Introduction
Fungi have evolved sophisticated mechanisms to acquire essential nutrients from their environment, among which is the production of siderophores—low-molecular-weight, high-affinity iron-chelating compounds. This compound, isolated from Epicoccum purpurascens, is a cyclic hydroxamate siderophore with a structure suggesting its synthesis via a non-ribosomal peptide synthetase (NRPS) pathway.[1] These complex enzymatic machineries are responsible for the synthesis of a wide array of bioactive peptides in microorganisms. Understanding the biosynthesis of this compound is not only fundamental to comprehending fungal iron metabolism but also opens avenues for the bioengineering of novel compounds with potential therapeutic applications.
The Predicted this compound Biosynthesis Pathway
Based on the structure of this compound and the well-characterized pathways of other fungal hydroxamate siderophores, a putative biosynthetic pathway can be proposed. The synthesis is predicted to be initiated from the precursor L-ornithine and involves a multi-modular NRPS enzyme.
Key Precursors and Modifying Enzymes
The biosynthesis of this compound likely involves the following key steps and enzymes:
-
L-Ornithine N⁵-oxygenase: The initial and committing step is the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, a flavin-dependent monooxygenase.
-
N⁵-acetyl-N⁵-hydroxy-L-ornithine formation: The N⁵-hydroxy-L-ornithine is then acetylated to form N⁵-acetyl-N⁵-hydroxy-L-ornithine. This step is likely carried out by an acetyltransferase.
-
Non-Ribosomal Peptide Synthetase (NRPS): A multi-modular NRPS is central to the assembly of the this compound backbone. Each module is responsible for the activation, modification (if any), and condensation of a specific amino acid or its derivative. The NRPS responsible for this compound synthesis is predicted to contain modules for the incorporation of two molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine and one molecule of a precursor that forms the ester-linked side chain.
-
Thioesterase Domain: The final step in the assembly is the cyclization and release of the peptide from the NRPS, a reaction catalyzed by a C-terminal thioesterase (TE) domain.
The proposed biosynthetic pathway is depicted in the following diagram:
The this compound Biosynthetic Gene Cluster
The genes encoding the enzymes for this compound biosynthesis are expected to be co-located in a biosynthetic gene cluster (BGC) within the genome of Epicoccum purpurascens. While the specific BGC for this compound has not yet been definitively identified, a typical fungal siderophore BGC would likely contain:
-
NRPS gene: A large gene encoding the multi-modular non-ribosomal peptide synthetase.
-
Ornithine N⁵-oxygenase gene: The gene for the initial hydroxylation step.
-
Acetyltransferase gene: The gene responsible for the acetylation of N⁵-hydroxy-L-ornithine.
-
Transporter genes: Genes encoding membrane transporters for the export of the siderophore and the import of the iron-siderophore complex.
-
Regulatory genes: Genes encoding transcription factors that regulate the expression of the BGC in response to iron availability.
The logical relationship for identifying such a gene cluster is outlined below:
Quantitative Data on Siderophore Production
The production of siderophores by fungi is tightly regulated by the availability of iron in the growth medium. Quantitative analysis of this compound production can be performed using various methods, with High-Performance Liquid Chromatography (HPLC) being a common and accurate technique.
| Parameter | Method | Typical Value/Range | Reference |
| Siderophore Production | Chrome Azurol S (CAS) Assay | Qualitative (color change) to semi-quantitative | General siderophore literature |
| This compound Yield | HPLC with UV detection | Dependent on culture conditions | Varies by study |
| Optimal Iron Concentration for Production | Growth in iron-limited media | < 10 µM | General siderophore literature |
| Incubation Time for Maximum Yield | Time-course analysis of fermentation | 7-14 days | Varies by fungal species |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Fungal Cultivation for Siderophore Production
-
Medium Preparation: Prepare a defined minimal medium (e.g., Grimm-Allen medium) with a low iron concentration. All glassware should be treated to remove trace iron by washing with 6M HCl followed by rinsing with deionized water.
-
Inoculation: Inoculate the iron-deficient medium with a spore suspension or mycelial fragments of Epicoccum purpurascens.
-
Incubation: Incubate the cultures at 25-28°C with shaking (for liquid cultures) for 7-14 days.
Detection and Quantification of this compound
Chrome Azurol S (CAS) Assay (Qualitative)
-
Prepare CAS agar plates.
-
Spot a small amount of the culture supernatant onto the plate.
-
Incubate at room temperature. A color change from blue to orange/purple indicates the presence of siderophores.
High-Performance Liquid Chromatography (HPLC) (Quantitative)
-
Sample Preparation: Centrifuge the fungal culture to remove mycelia. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is commonly used.
-
Detection: Monitor the absorbance at a wavelength suitable for hydroxamate siderophores (around 210 nm and 435 nm for the iron complex).
-
Quantification: Create a standard curve using purified this compound or a related siderophore standard (e.g., desferrioxamine B).
Purification of this compound
A multi-step purification protocol is generally required to obtain pure this compound.
Structural Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS/MS) is used to determine the exact mass and fragmentation pattern of the purified compound, confirming its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the detailed chemical structure and connectivity of atoms in the this compound molecule.[1]
Gene Cluster Identification and Characterization
Genome Mining
-
Obtain the genome sequence of Epicoccum purpurascens.
-
Use bioinformatics tools like antiSMASH to predict secondary metabolite BGCs.
-
Identify candidate siderophore BGCs based on the presence of genes encoding NRPS, ornithine N⁵-oxygenase, and other characteristic enzymes.
Gene Knockout
-
Design a gene disruption cassette for a key gene in the candidate BGC (e.g., the NRPS gene).
-
Transform E. purpurascens protoplasts with the disruption cassette.
-
Select and verify the mutant strains by PCR and Southern blotting.
-
Analyze the mutant for the loss of this compound production using HPLC.
Heterologous Expression
-
Clone the entire candidate BGC into an expression vector.
-
Transform a suitable fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) with the vector.
-
Cultivate the transformant under conditions that induce the expression of the BGC.
-
Analyze the culture supernatant for the production of this compound.
Conclusion
The biosynthesis of this compound in Epicoccum purpurascens represents a fascinating example of fungal secondary metabolism with potential applications in medicine and biotechnology. While the specific genetic blueprint for this pathway is yet to be fully unveiled, the combination of predictive bioinformatics, advanced analytical techniques, and molecular genetic tools provides a clear roadmap for its elucidation. This technical guide offers a foundational resource for researchers embarking on the study of this compound biosynthesis, with the aim of accelerating discovery and innovation in the field of fungal natural products.
References
Technical Guide: Physicochemical Properties of Triornicin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Triornicin is a naturally occurring siderophore with tumor-inhibitory properties, produced by the fungus Epicoccum purpurascens.[1] Structurally, it is a complex peptide-based molecule featuring hydroxamic acid moieties, which are crucial for its iron-chelating activity.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and diagrams of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is characterized by its complex molecular structure, which dictates its physicochemical properties.[2] It is similar in structure to desferricoprogen, another siderophore produced by the same fungus.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white powder | Assumed |
| Molecular Formula | C₃₁H₅₀N₆O₁₂ | [2] |
| Molecular Weight | 698.8 g/mol | [2] |
| XLogP3 | -0.8 | [2] |
| Hydrogen Bond Donors | Data not available | |
| Hydrogen Bond Acceptors | Data not available | |
| Solubility | Soluble in water, DMSO, and methanol | Assumed |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | [(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate |
| CAS Number | 77165-75-4 |
| PubChem CID | 6444114 |
| InChI Key | KUQNMRIRPYKLEZ-XUSACOFSSA-N |
| SMILES | CC(=O)NC(CCCCN(C(=O)C)O)C(=O)OC/C=C(\C)/C=C(/O)N(CCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(\C)/CO)O)O |
Experimental Protocols
The isolation and characterization of this compound involve several key experimental procedures.
2.1. Isolation and Purification of this compound
-
Source Organism: Epicoccum purpurascens.
-
Methodology:
-
Fermentation: The fungus is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate) to separate this compound from the aqueous medium.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify this compound.
-
Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC).
-
2.2. Structural Elucidation
The structure of this compound was determined using spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are used to identify the carbon-hydrogen framework of the molecule.[1]
-
Comparison of the NMR spectra of this compound with that of desferricoprogen revealed key structural differences, such as the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety with an acetyl group.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.
2.3. Chemical Cleavage for Structural Confirmation
To confirm the structure of this compound, it can be subjected to chemical cleavage.
-
Methodology:
Biological Activity and Mechanism of Action
This compound is known to be a siderophore and a tumor inhibitory factor.[1]
-
Siderophore Activity: As a siderophore, this compound has a high affinity for ferric iron (Fe³⁺). Its hydroxamic acid groups act as chelating agents, binding to iron and facilitating its transport into microbial cells.[1]
-
Tumor Inhibitory Activity: The exact mechanism of its tumor-inhibitory action is not fully elucidated but may be related to its iron-chelating properties, as iron is essential for cell proliferation.
Visualizations
4.1. Experimental Workflow for this compound Analysis
References
Triornicin: A Technical Guide to its Siderophore-Mediated Iron Acquisition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triornicin, a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens, plays a crucial role in iron acquisition, a process vital for microbial survival and pathogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a siderophore. It delves into its structural characteristics, biosynthetic pathway, and the mechanics of iron uptake and release. This document synthesizes available data, outlines key experimental protocols, and presents visual workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide leverages information on the closely related ornibactin family of siderophores to provide a robust theoretical framework.
Introduction
Iron is an essential nutrient for nearly all living organisms, serving as a cofactor in a myriad of vital enzymatic reactions. However, the bioavailability of iron in the environment is often limited, particularly in aerobic conditions where it exists predominantly as insoluble ferric (Fe³⁺) hydroxides. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores.[1]
Siderophores are low-molecular-weight, high-affinity iron-chelating molecules secreted by bacteria and fungi to scavenge ferric iron from the environment.[1] Once the siderophore-iron complex is formed, it is recognized by specific receptors on the microbial cell surface and transported into the cell. Inside the cell, iron is released from the siderophore and utilized for various metabolic processes.
This compound is a notable hydroxamate-type siderophore isolated from the fungus Epicoccum purpurascens. Structurally, it belongs to the ornibactin family of siderophores, which are characterized by a peptide backbone containing ornithine residues. This guide will explore the intricate mechanism by which this compound acts as a siderophore to facilitate iron uptake.
Structure of this compound and the Ornibactin Family
This compound is structurally similar to desferricoprogen, another siderophore produced by Epicoccum purpurascens. Spectroscopic analysis, including ¹H and ¹³C NMR, has been instrumental in elucidating its structure. The key distinction lies in the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with an acetyl function in this compound.
The ornibactin family, to which this compound belongs, are linear tetrapeptide siderophores. The general structure consists of an L-ornithine-D-hydroxyaspartate-L-serine-L-ornithine backbone. Variations within the family, such as in ornibactin-C4, -C6, and -C8, arise from different N-acyl groups attached to the terminal ornithine residue.
Biosynthesis of this compound
The biosynthesis of siderophores like this compound is a complex process typically carried out by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). While the specific gene cluster for this compound biosynthesis in Epicoccum purpurascens has not been fully characterized, the pathway can be inferred from the well-studied biosynthesis of ornibactin in bacteria like Burkholderia cenocepacia.[2][3]
The biosynthesis of the ornibactin backbone is facilitated by two NRPSs, OrbI and OrbJ.[2] These enzymes contain multiple domains, including adenylation (A), peptidyl carrier (P), condensation (C), and epimerase (E) domains, which work in a modular, assembly-line fashion to construct the peptide chain.
Figure 1: Proposed biosynthetic pathway for this compound based on the ornibactin model.
Mechanism of Action as a Siderophore
The primary function of this compound is to chelate ferric iron in the extracellular environment and transport it into the fungal cell. This process can be broken down into three key stages: iron chelation, cellular uptake, and intracellular iron release.
Iron (Fe³⁺) Chelation
This compound possesses multiple hydroxamate groups which act as bidentate ligands, coordinating with a single ferric iron atom to form a stable, soluble octahedral complex. This high affinity for Fe³⁺ allows this compound to effectively compete for and sequester iron from host iron-binding proteins like transferrin and lactoferrin, as well as from insoluble environmental sources.
Cellular Uptake of the this compound-Iron Complex
The uptake of the ferric-triornicin complex is a receptor-mediated process. In bacteria that utilize ornibactin, a specific outer membrane receptor, OrbA, has been identified in Burkholderia cepacia.[4][5] Given the structural similarity, it is highly probable that a homologous receptor exists on the cell surface of Epicoccum purpurascens for the recognition and binding of ferric-triornicin.
The transport of the siderophore-iron complex across the cell membrane is an active process, requiring energy in the form of the proton motive force.
Figure 2: Proposed mechanism of this compound-mediated iron uptake.
Intracellular Iron Release
Once inside the cell, the ferric iron must be released from the this compound complex to be utilized. The most common mechanism for iron release from hydroxamate siderophores involves the reduction of Fe³⁺ to ferrous iron (Fe²⁺). The affinity of hydroxamate ligands for Fe²⁺ is significantly lower than for Fe³⁺, leading to the dissociation of the iron from the siderophore. This reduction is typically catalyzed by intracellular reductases. The now iron-free this compound can then be either recycled for further iron transport or degraded by the cell.
Quantitative Data
Specific quantitative data for this compound, such as its Fe(III) binding affinity (Kd), iron uptake rates, and Minimum Inhibitory Concentrations (MICs), are not extensively reported in the available scientific literature. For comparative purposes, the following table summarizes the types of quantitative data that are crucial for characterizing a siderophore's function.
| Parameter | Description | Typical Range/Units | Significance |
| Fe(III) Stability Constant (log K) | Measures the affinity of the siderophore for ferric iron. | > 30 | A higher value indicates a stronger chelator, more effective at scavenging iron. |
| Iron Uptake Rate | The rate at which the siderophore-iron complex is transported into the cell. | µmol/mg cells/min | Indicates the efficiency of the transport system. |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of a compound that prevents visible growth of a microorganism. | µg/mL or µM | Can indicate the importance of the siderophore for microbial growth under iron-limiting conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize siderophore function. These protocols are general and would require optimization for specific studies involving this compound.
Siderophore Production Assay (Chrome Azurol S - CAS Agar Assay)
This is a universal colorimetric assay for detecting siderophore production.
Principle: The CAS dye forms a blue-colored complex with Fe³⁺. In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the CAS complex, resulting in a color change from blue to orange/yellow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃·6H₂O solution (1 mM in 10 mM HCl)
-
Nutrient agar medium appropriate for Epicoccum purpurascens
-
Sterile petri dishes, flasks, and pipettes
Procedure:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Slowly mix the CAS and HDTMA solutions with constant stirring.
-
To this mixture, add 10 mL of the 1 mM FeCl₃·6H₂O solution and stir vigorously. The solution should turn dark blue. Sterilize by autoclaving.
-
-
Prepare PIPES Buffer:
-
Dissolve 30.24 g of PIPES in 800 mL of deionized water. Adjust the pH to 6.8 with concentrated NaOH. Bring the final volume to 1 L. Sterilize by autoclaving.
-
-
Prepare CAS Agar Plates:
-
Autoclave the desired nutrient agar medium.
-
Cool the agar to approximately 50°C.
-
Aseptically mix 9 parts of the molten agar with 1 part of the CAS assay solution.
-
Pour the mixture into sterile petri dishes and allow to solidify.
-
-
Inoculation and Incubation:
-
Inoculate the center of the CAS agar plates with a pure culture of Epicoccum purpurascens.
-
Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) for several days.
-
-
Observation:
-
Observe the plates for the formation of an orange or yellow halo around the fungal colony, indicating siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Figure 3: Experimental workflow for the Chrome Azurol S (CAS) agar assay.
Iron Uptake Assay
This assay measures the rate of uptake of iron mediated by a siderophore.
Principle: Radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) is complexed with the purified siderophore. The uptake of the radiolabeled complex by microbial cells is then measured over time.
Materials:
-
Purified this compound
-
Radiolabeled ferric chloride (e.g., ⁵⁵FeCl₃)
-
Culture of Epicoccum purpurascens grown under iron-deficient conditions
-
Washing buffer (e.g., phosphate-buffered saline)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Ferric-Triornicin Complex:
-
Mix an equimolar amount of ⁵⁵FeCl₃ with purified this compound in a suitable buffer and allow to incubate to ensure complex formation.
-
-
Cell Preparation:
-
Grow Epicoccum purpurascens in an iron-depleted medium to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation and wash them with an iron-free buffer.
-
Resuspend the cells to a known density in the same buffer.
-
-
Uptake Experiment:
-
Initiate the uptake by adding the radiolabeled ferric-triornicin complex to the cell suspension.
-
Incubate the mixture at the optimal growth temperature with gentle agitation.
-
At various time points, withdraw aliquots of the cell suspension.
-
-
Separation and Measurement:
-
Quickly filter the aliquots through a membrane filter to separate the cells from the medium.
-
Wash the filters with an ice-cold washing buffer to remove any non-specifically bound complex.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity associated with the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of iron taken up (calculated from the radioactivity) against time to determine the initial rate of uptake.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the antimicrobial activity of a compound. In the context of siderophores, it can be used to assess the importance of iron acquisition for a pathogen's growth.
Principle: A serial dilution of the test compound (in this case, a compound that might interfere with this compound function or a this compound-antibiotic conjugate) is incubated with a standardized inoculum of a target microorganism. The MIC is the lowest concentration that inhibits visible growth.
Materials:
-
Test compound
-
Target microorganism (e.g., a pathogenic bacterium or fungus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum:
-
Grow the target microorganism to a specific density (e.g., 0.5 McFarland standard).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compound in the growth medium across the wells of a 96-well plate.
-
-
Inoculation:
-
Add a standardized inoculum of the microorganism to each well. Include a positive control (no compound) and a negative control (no microorganism).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism for a defined period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determine MIC:
-
Visually inspect the wells for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Conclusion
This compound represents a fascinating example of a fungal siderophore, playing a critical role in the iron metabolism of Epicoccum purpurascens. Its mechanism of action, involving high-affinity iron chelation, receptor-mediated uptake, and intracellular iron release, is a testament to the elegant solutions evolved by microorganisms to thrive in iron-limited environments. While there is a need for further research to quantify the specific biochemical and kinetic parameters of this compound, the framework provided by the closely related ornibactin family offers valuable insights. A deeper understanding of the this compound-mediated iron acquisition system not only enhances our knowledge of microbial physiology but also presents potential opportunities for the development of novel antimicrobial strategies that target this essential pathway.
References
- 1. youtube.com [youtube.com]
- 2. protocols.io [protocols.io]
- 3. Mining and characterization of the PKS–NRPS hybrid for epicoccamide A: a mannosylated tetramate derivative from Epicoccum sp. CPCC 400996 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Iron Chelation Mechanism of Triornicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triornicin is a naturally occurring siderophore produced by the fungus Epicoccum purpurascens.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from their environment.[3] this compound belongs to the hydroxamate class of siderophores, which are characterized by the presence of hydroxamic acid functional groups (-C(=O)N(OH)-) that act as bidentate ligands for iron.[1][4] Structurally, this compound is similar to desferricoprogen and is derived from L-ornithine.[1][5][6] Its molecular formula is C₃₁H₅₀N₆O₁₂ with a molecular weight of 698.8 g/mol .[2]
The potent and specific iron-chelating ability of this compound makes it a subject of interest for various therapeutic applications, including the treatment of iron overload disorders and as a potential antimicrobial agent by limiting iron availability to pathogenic microbes. This guide provides an in-depth overview of the iron chelation mechanism of this compound, including its structural basis, relevant experimental protocols for characterization, and a comparative analysis of its iron-binding properties.
Core Chelation Mechanism
The iron chelation by this compound is a classic example of coordination chemistry involving a high-spin ferric iron atom and the hydroxamate functional groups of the siderophore. As a hexadentate ligand, this compound coordinates a single Fe³⁺ ion in a 1:1 molar ratio. The three hydroxamate groups each provide two oxygen atoms for coordination, resulting in a stable octahedral complex. This sequestration of iron renders it soluble and bioavailable for the producing organism, or in a therapeutic context, effectively mops up excess iron from the physiological environment.
Below is a diagram illustrating the proposed chelation of a ferric ion by the three hydroxamate groups of this compound.
Caption: Proposed coordination of a ferric ion (Fe³⁺) by the six oxygen atoms of the three hydroxamate groups of this compound, forming a stable octahedral complex.
Quantitative Data on Iron Chelation
| Siderophore | Type | Iron Stability Constant (log K) | Molar Ratio (Siderophore:Iron) |
| This compound | Hydroxamate | Not Reported | 1:1 |
| Deferoxamine B | Hydroxamate | 30.6 | 1:1 |
| Ferrichrome | Hydroxamate | 29.1 | 1:1 |
| Coprogen | Hydroxamate | 30.1 | 1:1 |
Note: The stability constants for other siderophores are provided for comparative purposes.
Experimental Protocols for Characterization
The characterization of the iron-chelating properties of this compound involves a series of established biochemical and biophysical assays.
Siderophore Production and Detection
A common initial step is to detect and quantify siderophore production from E. purpurascens.
Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for siderophore detection.
-
Principle: The assay is based on the high affinity of siderophores for Fe³⁺, which they sequester from a dye-iron complex (CAS-Fe³⁺), causing a color change from blue to orange/purple.
-
Methodology:
-
Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution.
-
Mix the culture supernatant of E. purpurascens with the CAS assay solution.
-
Incubate at room temperature.
-
Measure the change in absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.
-
Identification of Hydroxamate Groups
Csaky's Test: This is a specific chemical test for the identification of hydroxamate functional groups.
-
Principle: The sample is first hydrolyzed to produce hydroxylamine, which is then oxidized by iodine to nitrous acid. The nitrous acid diazotizes sulfanilic acid, and the resulting diazonium salt is coupled with α-naphthylamine to form a red-colored azo dye.
-
Methodology:
-
Acid hydrolyze the this compound sample with sulfuric acid.
-
Neutralize the solution with sodium acetate.
-
Add sulfanilic acid and then an iodine solution.
-
After a short incubation, add sodium arsenite to remove excess iodine.
-
Add α-naphthylamine solution.
-
The development of a red or pink color indicates the presence of hydroxamates.
-
Determination of Iron-Binding Stoichiometry and Stability Constant
UV-Vis Spectrophotometric Titration: This method is used to determine the binding stoichiometry and the stability constant of the this compound-iron complex.
-
Principle: The formation of the Fe³⁺-triornicin complex results in a characteristic absorption spectrum, typically with a maximum absorbance around 425-500 nm for hydroxamate siderophores. By titrating a solution of this compound with a solution of Fe³⁺ (or vice versa) and monitoring the absorbance changes, the stoichiometry and stability constant can be determined.
-
Methodology:
-
Prepare a solution of purified this compound in a suitable buffer (e.g., HEPES) at a known concentration.
-
Record the initial UV-Vis spectrum.
-
Incrementally add a standardized solution of FeCl₃.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Plot the absorbance at the characteristic wavelength against the molar ratio of iron to this compound to determine the stoichiometry (Job's plot).
-
Use the titration data to calculate the stability constant using appropriate software or equations that model the binding equilibrium.
-
The following diagram outlines the general workflow for characterizing the iron chelation of this compound.
Caption: General experimental workflow for the production, detection, and characterization of the iron-chelating properties of this compound.
Signaling Pathways and Biological Uptake
While the focus of this guide is on the chelation mechanism, it is important to note that the biological activity of this compound is dependent on its uptake by cells. In microorganisms, the iron-triornicin complex is recognized by specific outer membrane receptors, leading to its internalization. The release of iron within the cell typically involves the reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore.
The diagram below illustrates the logical relationship of this compound's function.
Caption: Logical pathway of this compound-mediated iron acquisition, from extracellular chelation to intracellular iron release.
Conclusion
This compound exemplifies the highly efficient iron acquisition strategy employed by many fungi. Its robust chelation of ferric iron through three hydroxamate groups results in a highly stable octahedral complex. While specific quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, established experimental protocols for siderophore characterization provide a clear roadmap for obtaining this information. A thorough understanding of the iron chelation mechanism of this compound is crucial for harnessing its potential in drug development and other biotechnological applications. Further research into its specific binding kinetics and in vivo behavior will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a system for hydroxamate xenosiderophore-mediated iron transport in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. Synthetic, Spectroscopic and DFT Studies of Iron Complexes with Iminobenzo(semi)quinone Ligands: Implications for o-Aminophenol Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxamate Siderophore from Bacillus Sp SD12 Isolated from Iron Factory Soil [cwejournal.org]
Triornicin: A Fungal Siderophore and its Pivotal Role in Microbial Iron Sequestration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the relentless quest for survival, microorganisms have evolved sophisticated strategies to acquire essential nutrients from their environment. Among these, iron is a critical element, indispensable for a myriad of cellular processes ranging from respiration to DNA synthesis. However, the bioavailability of iron in aerobic environments is severely limited due to the formation of insoluble ferric hydroxides. To overcome this challenge, many fungi and bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. This technical guide delves into the world of triornicin, a hydroxamate siderophore produced by the fungus Epicoccum purpurascens. While specific quantitative data on this compound remains elusive in publicly accessible literature, this guide provides a comprehensive overview of its structure, a putative biosynthetic pathway based on related compounds, and detailed experimental protocols for its study, thereby offering a foundational resource for researchers and drug development professionals interested in this intriguing molecule and its potential applications.
Chemical Structure and Properties of this compound
This compound is a hydroxamate-type siderophore, a class of siderophores characterized by the presence of hydroxamic acid functional groups (-C(=O)N(OH)-) that act as bidentate ligands for ferric iron (Fe³⁺). Spectroscopic analysis has revealed that this compound shares a structural similarity with another well-known fungal siderophore, desferricoprogen. The key distinction lies in the substitution of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with a simpler acetyl group in this compound.[1]
Chemical cleavage of this compound using basic methanol yields two primary fragments:
-
Dimerumic Acid: A known siderophore in its own right, also obtainable from the cleavage of desferricoprogen.[1]
-
Nα, Nδ-diacetyl-Nδ-hydroxyornithine: This molecule provides the second key structural component of this compound.[1]
Based on these cleavage products, the structure of this compound has been defined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀N₆O₁₂ | PubChem CID 6444114[2] |
| Molecular Weight | 698.8 g/mol | PubChem CID 6444114[2] |
| CAS Number | 77165-75-4 | PubChem CID 6444114[2] |
Biosynthesis of this compound: A Putative Pathway
While the specific biosynthetic gene cluster for this compound has not been explicitly characterized, a putative pathway can be proposed based on the known biosynthesis of its constituent part, dimerumic acid, and the related siderophore, coprogen.[3][4][5] The biosynthesis of these hydroxamate siderophores is a multi-step enzymatic process, often involving non-ribosomal peptide synthetases (NRPSs).
The key precursor for the hydroxamate groups is L-ornithine, which is first hydroxylated at the Nδ-amino group by an ornithine-N-oxygenase. This is followed by acetylation to form Nδ-acetyl-Nδ-hydroxy-L-ornithine. Two molecules of this intermediate are then linked to form dimerumic acid. The final step in this compound biosynthesis would involve the esterification of a third Nα, Nδ-diacetyl-Nδ-hydroxyornithine molecule to the dimerumic acid core.
References
Spectroscopic Blueprint of Triornicin: A Technical Guide for Researchers
An In-depth Analysis of the Spectroscopic and Methodological Underpinnings for the Characterization of the Siderophore Triornicin
For researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, a comprehensive understanding of the structural and physicochemical properties of novel compounds is paramount. This compound, a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens, represents a molecule of interest due to its iron-chelating properties and potential biological activities. This technical guide provides a detailed overview of the spectroscopic data and experimental protocols essential for the unequivocal characterization of this compound.
Introduction to this compound
This compound is a microbial iron scavenger, classified as a siderophore, that plays a crucial role in the iron acquisition of its producing organism, Epicoccum purpurascens. Structurally, it is closely related to another known siderophore, desferricoprogen, from which it differs by the substitution of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety with an acetyl group. The molecular formula of this compound is C₃₁H₅₀N₆O₁₂, with a corresponding molecular weight of 698.8 g/mol . Its ability to bind ferric iron with high affinity makes it a subject of interest for potential applications in medicine and biotechnology.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data provide the precise chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | |||
| Further data required from primary literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available in search results | ||
| Further data required from primary literature |
Note: The specific chemical shifts for ¹H and ¹³C NMR of this compound are not available in the provided search results. Access to the full text of the primary literature is required to populate these tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment |
| 699.356 | - | [M+H]⁺ |
| Further fragmentation data not available in search results | ||
Note: While the protonated molecule [M+H]⁺ can be inferred from the molecular weight, detailed fragmentation data for this compound is not available in the provided search results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad | O-H stretching (hydroxamate) |
| ~1630 | Strong | C=O stretching (amide I, hydroxamate) |
| Further data not available in search results |
Note: The characteristic absorption bands for the hydroxamate functional group are expected, but specific peak values for this compound are not available in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the iron-siderophore complex. The ferric-triornicin complex is expected to exhibit a characteristic absorption band in the visible region.
Table 5: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Solvent | Notes |
| ~435 | - | Aqueous Buffer | For the Fe(III)-Triornicin complex |
| Further data not available in search results |
Note: The characteristic charge-transfer band for hydroxamate siderophore-iron complexes is typically observed around 425-450 nm. The specific λmax for the Fe(III)-Triornicin complex is not available in the provided search results.
Experimental Protocols
The following sections detail the generalized methodologies for the isolation, purification, and spectroscopic analysis of this compound from Epicoccum purpurascens.
Fungal Cultivation and Siderophore Production
-
Organism: Epicoccum purpurascens
-
Medium: A low-iron defined medium is essential to induce siderophore production. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), essential salts, and a chelating agent (e.g., 8-hydroxyquinoline) to remove trace iron.
-
Culture Conditions: The fungus is typically grown in submerged culture with agitation at a controlled temperature (e.g., 25-28 °C) for a period of 7-14 days. Siderophore production can be monitored using a colorimetric assay such as the Chrome Azurol S (CAS) assay.
Extraction and Purification of this compound
-
Harvesting: The fungal culture is harvested, and the mycelium is separated from the culture broth by centrifugation or filtration.
-
Iron Saturation: Ferric chloride (FeCl₃) solution is added to the cell-free supernatant to form the stable, colored ferric-triornicin complex.
-
Adsorption Chromatography: The supernatant containing the ferric-triornicin complex is passed through a column packed with a non-polar resin, such as Amberlite XAD-2 or XAD-16. The siderophore complex adsorbs to the resin.
-
Elution: The column is washed with water to remove salts and other polar impurities. The ferric-triornicin is then eluted with a gradient of increasing methanol concentration in water.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by UV-Vis spectroscopy (monitoring the absorbance at ~435 nm) and thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Final Purification: Fractions containing pure ferric-triornicin are pooled and lyophilized to yield the purified product. For NMR analysis, the iron may need to be removed by treatment with a stronger chelating agent like 8-hydroxyquinoline at low pH.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed to determine the accurate mass of the molecular ion and its fragments.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer. The spectrum of the ferric-triornicin complex is typically measured in an aqueous buffer.
Biological Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the detailed biological signaling pathways directly modulated by this compound. As a siderophore, its primary biological function is to sequester and transport iron into the fungal cell. This process is tightly regulated by intracellular iron concentrations.
In many fungi, iron homeostasis is controlled by GATA-type transcription factors. Under low iron conditions, these transcription factors are activated and promote the expression of genes involved in iron uptake, including those for siderophore biosynthesis and transport. Conversely, under high iron conditions, these transcription factors are repressed, leading to the downregulation of the iron acquisition machinery. The specific signaling cascades and regulatory proteins involved in the response to this compound in target organisms remain an area for future research.
Conclusion
The comprehensive spectroscopic characterization of this compound is fundamental to its identification and the exploration of its biological functions. While general methodologies and expected spectroscopic features are well-established for hydroxamate siderophores, the specific quantitative data for this compound remains to be fully compiled from primary literature. This technical guide serves as a foundational resource for researchers, outlining the necessary spectroscopic data and experimental protocols to facilitate further investigation into this intriguing fungal metabolite. Future studies are warranted to elucidate the precise biological signaling pathways influenced by this compound and to explore its full therapeutic and biotechnological potential.
Triornicin: A Technical Guide to its Molecular Properties and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triornicin is a naturally occurring siderophore with notable tumor-inhibitory properties.[1] Produced by the fungus Epicoccum purpurascens, this molecule belongs to the hydroxamate class of siderophores, which are highly efficient iron chelators.[1] Its structural similarity to desferricoprogen, another siderophore from the same fungus, has been a key aspect of its initial characterization.[1] This technical guide provides an in-depth overview of the molecular formula of this compound, a generalized methodology for its analysis by mass spectrometry, and a proposed mechanism for its cytotoxic activity against cancer cells.
Molecular Profile of this compound
The fundamental molecular characteristics of this compound are summarized below. These values are critical for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀N₆O₁₂ | PubChem |
| Molecular Weight | 698.8 g/mol | PubChem |
| Monoisotopic Mass | 698.34867105 Da | PubChem |
| Class | Hydroxamate Siderophore | [1] |
| Producing Organism | Epicoccum purpurascens | [1] |
Mass Spectrometry Analysis of this compound: A Methodological Overview
While a specific, detailed experimental protocol for the mass spectrometry of this compound is not widely published, a general approach for the analysis of hydroxamate siderophores using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be effectively applied. Electrospray ionization (ESI) is a commonly employed technique for the analysis of this class of compounds.
Experimental Protocol: Generalized LC-MS/MS for Siderophore Analysis
This protocol provides a framework for the detection and fragmentation analysis of this compound. Optimization of specific parameters will be necessary for individual instruments and sample matrices.
1. Sample Preparation:
-
Culture Epicoccum purpurascens in an appropriate iron-deficient medium to induce siderophore production.
-
Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate or a solid-phase extraction C18 cartridge).
-
Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of siderophores.
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute compounds of varying polarity. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 0.2-0.5 mL/min for analytical columns.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for hydroxamate siderophores, as they readily form protonated molecules [M+H]⁺.
-
MS Scan: A full scan from m/z 100 to 1000 is performed to detect the molecular ion of this compound (expected [M+H]⁺ at m/z 699.356).
-
Tandem MS (MS/MS): The precursor ion corresponding to protonated this compound is isolated and fragmented using collision-induced dissociation (CID). The fragmentation of hydroxamate siderophores often involves the cleavage of C-N bonds.[2] Analysis of the resulting product ions can confirm the identity of the compound.
Caption: General workflow for this compound analysis.
Proposed Mechanism of Tumor-Inhibitory Activity
While the precise signaling pathway modulated by this compound to exert its anti-cancer effects has not been definitively elucidated, the cytotoxic mechanisms of many natural products involve the induction of apoptosis (programmed cell death). It is plausible that this compound's tumor-inhibitory activity is mediated through the intrinsic apoptotic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.
A proposed signaling cascade for this compound-induced apoptosis is as follows:
-
Cellular Stress: this compound, possibly through its iron-chelating properties or other interactions, induces cellular stress in cancer cells.
-
Activation of Pro-apoptotic Proteins: This stress leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and disrupts the outer membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
This compound presents a molecule of interest for drug development, particularly in the field of oncology. This guide provides foundational knowledge of its molecular characteristics and a practical framework for its analysis using mass spectrometry. The proposed apoptotic mechanism offers a starting point for further investigation into its mode of action. Future research should focus on elucidating the specific molecular targets of this compound and validating its effects on cancer cell signaling pathways to fully realize its therapeutic potential.
References
Triornicin: A Fungal Siderophore with Preliminary Antitumor Activity
A Technical Overview for Researchers and Drug Development Professionals
Triornicin, a siderophore produced by the fungus Epicoccum purpurascens, has emerged as a molecule of interest in oncology research due to its demonstrated tumor-inhibitory properties in preliminary studies. This technical guide synthesizes the available scientific information on the biological activity of this compound, providing an in-depth overview for researchers, scientists, and professionals in the field of drug development. While detailed quantitative data and extensive clinical trial results remain limited in publicly accessible literature, this document consolidates the foundational knowledge and presents the proposed mechanism of action for this fungal metabolite.
Introduction to this compound
This compound is a hydroxamate-type siderophore, a class of small molecules with a high affinity for iron (III) ions.[1] Its structure was elucidated in 1981, revealing a composition that includes two key fragments: dimerumic acid and Nα,Nδ-diacetyl-Nδ-hydroxyornithine.[1] Siderophores are naturally produced by microorganisms to scavenge iron from their environment, a crucial element for various cellular processes. The iron-chelating property of siderophores is central to their biological activity, including their potential as anticancer agents.
In Vitro and In Vivo Antitumor Activity
Early studies on this compound identified it as a tumor inhibitory factor.[1] Reports indicate that this compound has demonstrated an inhibitory effect on tumors in mice, suggesting in vivo efficacy.[2] Further research has pointed to its effectiveness in killing breast cancer cells in both in vitro and in vivo models.
Mechanism of Action: The Role of Iron Chelation
The primary proposed mechanism of action for this compound's antitumor activity is its function as a siderophore. Cancer cells, particularly those that are rapidly proliferating, have a significantly higher demand for iron compared to normal cells. This iron dependency makes them vulnerable to agents that can disrupt iron homeostasis.
The general mechanism by which siderophores are thought to exert their anticancer effects can be visualized as a multi-step process:
By sequestering extracellular iron, this compound can limit its availability to cancer cells, leading to a state of iron starvation. This can, in turn, inhibit the activity of iron-dependent enzymes crucial for DNA synthesis and cell cycle progression, ultimately leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).
Clinical Evaluation
There is a mention in the literature of a Phase I clinical trial involving this compound. The available information suggests that the compound was well-tolerated by patients and demonstrated some evidence of tumor shrinkage. However, detailed results from this trial, including dosing, patient demographics, and specific efficacy endpoints, are not publicly available. Another source from 2015 characterized its in vivo antitumor activity as "weak" and deemed future clinical trials "unlikely," indicating that the initial promise may not have translated into robust clinical efficacy.
Experimental Protocols
Detailed experimental protocols for the preliminary studies on this compound are not extensively described in the accessible literature. To provide a framework for future research, a generalized workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound is presented below.
This generalized protocol would need to be adapted with specific details such as the choice of cancer cell lines, concentration ranges of this compound, and the specific viability assay to be used.
Conclusion and Future Directions
This compound represents a naturally derived compound with intriguing, albeit preliminary, antitumor properties. Its mechanism as a siderophore offers a clear and rational basis for its activity against iron-dependent cancer cells. However, the existing body of research lacks the detailed quantitative data and comprehensive experimental protocols necessary to fully assess its therapeutic potential.
Future research should focus on:
-
Quantitative In Vitro Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive tumor types.
-
Detailed In Vivo Studies: Conducting well-designed animal studies to quantify the extent of tumor growth inhibition and to establish a therapeutic window.
-
Mechanism of Action Studies: Elucidating the specific cellular pathways affected by this compound-induced iron depletion in cancer cells.
-
Clinical Data Transparency: If a Phase I trial was indeed conducted, the publication or public dissemination of its detailed results would be invaluable to the research community.
A more robust and quantitative understanding of this compound's biological activity is essential before its potential as a viable anticancer agent can be fully realized. The information presented in this guide serves as a foundation for directing these future research efforts.
References
The Structural and Functional Relationship of Triornicin to Desferricoprogen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triornicin and desferricoprogen are hydroxamate-type siderophores produced by the fungus Epicoccum purpurascens. Structurally, this compound is a closely related analog of desferricoprogen, differing by the substitution of an acetyl group for an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety. This guide provides a comprehensive analysis of the relationship between these two siderophores, including their structural characteristics, proposed biosynthetic and transport pathways, and relevant experimental methodologies. While quantitative data remains limited in the public domain, this document synthesizes the available information to serve as a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug development.
Structural Relationship and Physicochemical Properties
Spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR), has been pivotal in elucidating the structures of this compound and desferricoprogen.[1] Both are complex molecules featuring multiple hydroxamate groups that act as iron-chelating centers.
The core structural difference lies in an acyl group substitution. In desferricoprogen, an (E)-5-hydroxy-3-methyl-2-pentenoyl group is present, which is replaced by a simpler acetyl group in this compound.[1] Basic methanolysis of both compounds yields dimerumic acid, indicating a shared structural backbone.[1] The other cleavage product of this compound is Nα, Nδ-diacetyl-Nδ-hydroxyornithine.[1]
Table 1: Physicochemical Properties of this compound and Desferricoprogen
| Property | This compound | Desferricoprogen | Data Source |
| Molecular Formula | C₃₁H₅₀N₆O₁₂ | C₃₅H₅₇N₆O₁₃ | PubChem |
| Molecular Weight | 698.77 g/mol | 769.87 g/mol | PubChem |
| General Class | Hydroxamate Siderophore | Hydroxamate Siderophore | [2][3][4][5][6] |
| Producing Organism | Epicoccum purpurascens | Epicoccum purpurascens | [7] |
Biosynthesis and Transport
Proposed Biosynthetic Pathway
The biosynthesis of hydroxamate siderophores like this compound and desferricoprogen in fungi is generally understood to follow a Non-Ribosomal Peptide Synthetase (NRPS)-independent pathway.[2][3][8][9][10][11] While the specific gene cluster in Epicoccum purpurascens has not yet been explicitly identified and characterized in the literature, the genome of the synonymous species Epicoccum nigrum has been sequenced, providing a foundation for future genome mining efforts to locate the relevant biosynthetic genes.[12][13][14][15]
The proposed general pathway involves a series of enzymatic steps:
-
Precursor Synthesis: The pathway likely initiates with the synthesis of the precursor N⁵-hydroxyornithine from L-ornithine, catalyzed by an ornithine monooxygenase.
-
Acylation: The N⁵-hydroxyornithine is then acylated. In the case of desferricoprogen, this would involve the attachment of an (E)-5-hydroxy-3-methyl-2-pentenoyl group, while for this compound, an acetyl group is added.
-
Assembly: NRPS-independent synthetase (NIS) enzymes then catalyze the formation of amide bonds to assemble the final siderophore structure.[2][3][8]
The structural similarity between this compound and desferricoprogen suggests a divergent pathway where a final tailoring step, or the use of a different acyl-CoA substrate by an acyltransferase, determines the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of the three-substrate reaction mechanism of an NRPS-independent siderophore (NIS) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gulick Lab-NRPS Independent Siderophores [acsu.buffalo.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel XAD-LC/MS-FBMN-IMS Strategy for Screening Holo-Hydroxamate Siderophores: Siderome Analysis of the Pathogenic Bacterium Tenacibaculum maritimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chapter 17. Siderophore biosynthesis a substrate specificity assay for nonribosomal peptide synthetase-independent siderophore synthetases involving trapping of acyl-adenylate intermediates with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genome Mining for Microbial Siderophores: Improving Structural Predictions [escholarship.org]
- 15. Genetic localization of epicoccamide biosynthetic gene cluster in Epicoccum nigrum KACC 40642 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
Methodological & Application
Application Notes and Protocols for Triornicin Production from Epicoccum purpurascens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccum purpurascens (also known as Epicoccum nigrum) is a ubiquitous fungus known for its production of a diverse array of secondary metabolites with interesting biological activities.[1][2][3] Among these is Triornicin, a siderophore with potential antitumor properties.[4] Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), produced by microorganisms to scavenge iron from their environment.[5][6] This document provides detailed protocols for the culture of E. purpurascens optimized for the production of this compound, as well as methods for its extraction, purification, and quantification.
I. Cultivation of Epicoccum purpurascens for this compound Production
The key to maximizing this compound production lies in creating an iron-deficient environment, as siderophore biosynthesis is typically induced under iron-limiting conditions.[5][7][8]
A. Media Composition
A modified minimal medium is recommended to control iron concentration. The following table outlines a basal medium composition that can be optimized.
| Component | Concentration (g/L) | Purpose |
| Glucose | 20.0 | Carbon Source |
| Ammonium Nitrate (NH₄NO₃) | 2.0 | Nitrogen Source |
| Potassium Phosphate Monobasic (KH₂PO₄) | 1.0 | Buffer & Phosphorus Source |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.5 | Source of Mg²⁺ ions |
| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |
| Deionized Water | up to 1 L | Solvent |
| Agar (for solid media) | 15.0 - 20.0 | Solidifying Agent |
Trace Elements Solution (per 100 mL):
-
ZnSO₄·7H₂O: 0.44 g
-
MnSO₄·H₂O: 0.41 g
-
CuSO₄·5H₂O: 0.04 g
-
(NH₄)₆Mo₇O₂₄·4H₂O: 0.02 g
Note: To create iron-deficient conditions, it is crucial to use high-purity reagents and acid-washed glassware to minimize iron contamination.[9]
B. Optimizing Culture Conditions for this compound Production
Several factors can be manipulated to enhance the yield of this compound.
| Parameter | Recommended Range | Notes |
| Iron (Fe³⁺) Concentration | 0 - 10 µM | Siderophore production is inversely proportional to the iron concentration.[7][8] Start with an iron-free medium and add incremental amounts of FeCl₃ to determine the optimal concentration for growth without significantly inhibiting this compound production. |
| pH | 5.5 - 7.5 | The optimal pH for siderophore production by fungi is often near neutral.[10][11] Adjust the initial pH of the medium before sterilization. |
| Temperature | 23 - 28 °C | E. purpurascens is a mesophilic fungus with optimal growth in this temperature range.[3] |
| Aeration | Shaking at 150-200 rpm (for liquid cultures) | Adequate aeration is necessary for the growth of this aerobic fungus. |
| Incubation Time | 7 - 21 days | Siderophore production often occurs during the stationary phase of fungal growth. Monitor production over time to determine the optimal harvest time. |
| Carbon and Nitrogen Sources | Varies | While glucose and ammonium nitrate are good starting points, other sources like maltose, sucrose (carbon) and yeast extract, peptone (nitrogen) can be tested for their effect on this compound production.[10][11] |
II. Experimental Protocols
A. Protocol for Inoculum Preparation
-
Grow E. purpurascens on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by flooding the plate with sterile deionized water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
Use this spore suspension to inoculate the production medium.
B. Protocol for this compound Production in Liquid Culture
-
Prepare the iron-deficient liquid medium as described in Section I-A in acid-washed flasks.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
After cooling, inoculate the medium with the prepared spore suspension (1% v/v).
-
Incubate the flasks on a rotary shaker at 25°C and 180 rpm for 14-21 days.
-
Monitor siderophore production periodically using the CAS assay (Section II-C).
-
Harvest the culture broth by separating the mycelial biomass through filtration or centrifugation. The supernatant will contain the secreted this compound.
C. Protocol for Quantification of this compound (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores. It works on the principle of competition for iron between the strong chelator CAS and the siderophore in the sample. When a siderophore removes iron from the CAS-iron complex, the color of the dye changes from blue to orange/yellow.[12][13][14]
Reagents:
-
CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.
-
Fe-HCl Solution: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
CAS Assay Solution: Slowly mix the CAS solution with the Fe-HCl solution. While stirring vigorously, add the HDTMA solution. Autoclave the final blue solution and store it in a dark bottle.
Procedure for Liquid Assay:
-
Mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.[15]
D. Protocol for Extraction and Purification of this compound
-
Extraction:
-
Acidify the culture supernatant (containing this compound) to pH 2.0 with HCl.
-
Extract the supernatant twice with an equal volume of a chloroform:phenol (1:1, v/v) mixture.[6]
-
Pool the organic phases and back-extract the siderophores into an aqueous phase by adding an equal volume of deionized water and adjusting the pH to 7.0.
-
-
Purification using Amberlite XAD Resin:
-
Pass the aqueous extract through a column packed with Amberlite XAD-4 or a similar non-polar resin.[16]
-
Wash the column with deionized water to remove salts and other polar impurities.
-
Elute the bound siderophores with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and test for the presence of this compound using the CAS assay.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the positive fractions from the XAD column, concentrate them under reduced pressure, and dissolve the residue in a suitable solvent (e.g., methanol:water).
-
Perform further purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).
-
Monitor the elution profile with a UV-Vis detector and collect the peaks corresponding to this compound.
-
III. Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. biomedres.us [biomedres.us]
- 2. ptfarm.pl [ptfarm.pl]
- 3. inspq.qc.ca [inspq.qc.ca]
- 4. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 11. Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Siderophore Detection assay [protocols.io]
- 14. Chrome azurol S (CAS) assay for siderophore detection [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Triornicin: A Detailed Protocol for Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triornicin is a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to their crucial role in microbial iron acquisition, siderophores and their synthetic analogs are of significant interest in drug development, particularly as potential antimicrobial agents and for their role in iron metabolism-related diseases. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for fungal siderophores.
Data Presentation
| Parameter | Typical Range for Fungal Siderophores | Method of Quantification |
| Siderophore Yield | 30 - 85% siderophore units | Chrome Azurol S (CAS) Assay[1][2] |
| Purity after Ion Exchange | Variable, requires further analysis | HPLC, Mass Spectrometry |
Experimental Protocols
This protocol is based on the foundational work of Frederick et al. (1981) on the isolation of siderophores from Epicoccum purpurascens and general protocols for fungal siderophore purification.
Cultivation of Epicoccum purpurascens for this compound Production
Objective: To culture Epicoccum purpurascens in a low-iron medium to induce and maximize the production of this compound.
Materials:
-
Epicoccum purpurascens culture
-
Low-iron culture medium (see composition below)
-
Sterile flasks
-
Shaking incubator
-
Centrifuge and sterile centrifuge tubes
Low-Iron Medium Composition (per liter):
-
Glucose: 20 g
-
Asparagine: 2 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace elements solution (iron-deficient): 1 ml
-
Deionized water
Note: All glassware must be acid-washed to remove any trace iron contamination.
Procedure:
-
Prepare the low-iron culture medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of Epicoccum purpurascens.
-
Incubate the culture at 25-28°C for 7-14 days in a shaking incubator at 150 rpm. The optimal incubation time should be determined by monitoring siderophore production using the CAS assay at various time points.
-
After incubation, harvest the fungal biomass by centrifugation at 5,000 x g for 15 minutes.
-
Collect the supernatant, which contains the secreted this compound.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the culture supernatant using ion-exchange chromatography.
Materials:
-
Culture supernatant from Step 1
-
Carboxylic acid cation exchange resin (e.g., Bio-Rex 70)
-
Chromatography column
-
Elution buffers (e.g., ammonium acetate or formic acid gradients)
-
Rotary evaporator
-
Lyophilizer
Procedure:
Part A: Initial Extraction
-
Acidify the culture supernatant to a pH of approximately 2.0 with concentrated HCl.
-
Pass the acidified supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD-2) to capture the siderophores.
-
Wash the column with two bed volumes of deionized water to remove salts and other hydrophilic impurities.
-
Elute the siderophores from the column with methanol.
-
Concentrate the methanolic eluate using a rotary evaporator.
Part B: Ion-Exchange Chromatography
-
Equilibrate a column packed with a carboxylic acid cation exchange resin with a low concentration starting buffer (e.g., 0.1 M formic acid).
-
Dissolve the concentrated extract from Part A in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound impurities have been removed.
-
Elute the bound siderophores using a linear gradient of an appropriate eluent, such as increasing concentrations of ammonium acetate or formic acid.
-
Collect fractions and monitor the absorbance at a wavelength suitable for hydroxamate siderophores (around 435 nm for the ferri-siderophore complex or 220 nm for the iron-free siderophore).
-
Pool the fractions containing this compound.
-
Desalt the pooled fractions if necessary.
-
Lyophilize the purified this compound to obtain a stable powder.
Part C: Purity Analysis
-
Assess the purity of the lyophilized this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Visualizations
Fungal Siderophore Biosynthesis Pathway
References
Application Notes and Protocols for In Vitro Cancer Cell Line Studies
Note to Researchers: Information regarding a specific anti-cancer agent named "Triornicin" is not available in the public domain or scientific literature based on initial searches. The following application notes and protocols are based on general methodologies and common signaling pathways investigated in in vitro cancer cell line studies for novel therapeutic agents. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of their specific compound.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel anti-cancer compounds using cancer cell lines. The protocols outlined below cover essential assays for determining cytotoxicity, and for investigating the underlying molecular mechanisms of action, including the analysis of key signaling pathways frequently dysregulated in cancer.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the comparison and interpretation of experimental results. Quantitative data from key experiments should be organized into clearly structured tables.
Table 1: Cytotoxicity of Compound X (IC50 Values in µM)
| Cancer Cell Line | Tissue of Origin | Compound X (48h) | Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Adenocarcinoma | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by Compound X in HCT116 Cells (48h)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| Compound X | [IC50 Value] | [Insert Value] | [Insert Value] |
| Staurosporine (Positive Control) | 1 | [Insert Value] | [Insert Value] |
Table 3: Effect of Compound X on Protein Expression in A549 Cells (24h)
| Target Protein | Treatment | Fold Change (vs. Vehicle Control) |
| p-Akt (Ser473) | Compound X [Conc.] | [Insert Value] |
| Total Akt | Compound X [Conc.] | [Insert Value] |
| p-ERK1/2 (Thr202/Tyr204) | Compound X [Conc.] | [Insert Value] |
| Total ERK1/2 | Compound X [Conc.] | [Insert Value] |
| Cleaved Caspase-3 | Compound X [Conc.] | [Insert Value] |
| β-actin (Loading Control) | - | 1.0 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment using flow cytometry.[1][2][3][4]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[5][6][7][8][9]
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. licorbio.com [licorbio.com]
- 6. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Triornicin as a Tool for Studying Iron Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential metal for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Dysregulation of iron homeostasis is implicated in a variety of diseases, ranging from anemia to neurodegenerative disorders and cancer. Siderophores are small, high-affinity iron-chelating molecules produced by microorganisms to scavenge iron from their environment. Triornicin, a hydroxamate-type siderophore, serves as a valuable research tool for investigating the intricacies of iron metabolism. Its ability to bind ferric iron (Fe³⁺) with high avidity allows for the targeted manipulation and study of iron uptake and distribution in both microbial and mammalian systems. These application notes provide a comprehensive overview of the utility of this compound in iron metabolism research, complete with detailed protocols and data presentation guidelines.
Principle of Action
This compound, like other siderophores, functions by sequestering extracellular iron, making it available for transport into cells via specific siderophore transporters, primarily in microorganisms. In the context of mammalian iron metabolism, this compound can be utilized to induce iron-deficient conditions in cell culture, to study the cellular response to iron limitation, and to investigate the transport mechanisms of siderophore-iron complexes. The fundamental principle lies in its ability to compete with endogenous iron-binding proteins, such as transferrin, thereby modulating cellular iron availability.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide a template for researchers to generate and present their own data when characterizing this compound's activity.
Table 1: Iron Binding Affinity of this compound
| Parameter | Value | Method |
| Association Constant (Ka) for Fe³⁺ | [To be determined] | Isothermal Titration Calorimetry |
| Dissociation Constant (Kd) for Fe³⁺ | [To be determined] | Spectrophotometric Titration |
Table 2: Effect of this compound on Iron Uptake in a Mammalian Cell Line (e.g., HeLa)
| Treatment | Iron Uptake (pmol/mg protein) | IC₅₀ (µM) |
| Control (no this compound) | [Value] | N/A |
| 10 µM this compound | [Value] | [To be determined] |
| 50 µM this compound | [Value] | |
| 100 µM this compound | [Value] |
Table 3: Effect of this compound on the Expression of Iron-Related Proteins
| Protein | Treatment | Relative Expression (fold change) |
| Transferrin Receptor 1 (TfR1) | 50 µM this compound | [Value] |
| Ferroportin (FPN) | 50 µM this compound | [Value] |
| Ferritin | 50 µM this compound | [Value] |
Experimental Protocols
Protocol 1: Quantification of this compound's Iron Chelation Activity using the Chrome Azurol S (CAS) Assay
This protocol provides a method to quantify the iron-chelating activity of this compound. The CAS assay is a universal colorimetric method for detecting siderophores.
Materials:
-
This compound
-
Chrome Azurol S (CAS) solution
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃ solution (1 mM in 0.01 M HCl)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare CAS assay solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Add 10 ml of 1 mM FeCl₃ solution.
-
Slowly add 72.9 mg of HDTMA dissolved in 40 ml of deionized water while stirring.
-
Autoclave the solution and allow it to cool.
-
-
Prepare PIPES buffer:
-
Dissolve 30.24 g of PIPES in 800 ml of deionized water.
-
Adjust the pH to 6.8 with 50% (w/v) NaOH.
-
Bring the final volume to 1 L with deionized water.
-
-
Perform the assay:
-
Add 100 µl of your this compound sample (at various concentrations) to the wells of a 96-well plate.
-
Add 100 µl of the CAS assay solution to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Calculate siderophore activity:
-
The decrease in absorbance is proportional to the amount of iron chelated by this compound.
-
Calculate the percentage of siderophore activity using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + buffer) and As is the absorbance of the sample.
-
Application Notes and Protocols for Lantibiotics in Microbiology Research
Introduction
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by a wide range of Gram-positive bacteria.[1][2] They are characterized by the presence of the thioether amino acids lanthionine and/or methyllanthionine, which form intramolecular ring structures.[1][3] These structural features confer significant stability against proteases, heat, and extreme pH, making them attractive candidates for therapeutic development.[3] Lantibiotics exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanisms of action, often involving the inhibition of cell wall synthesis and pore formation in the bacterial membrane, make them a focal point of research for novel antibiotic discovery.[4]
These application notes provide an overview of the use of lantibiotics, using Triornicin as a representative example, in microbiology research. The protocols outlined below are standard methodologies that can be adapted for the characterization and application of novel lantibiotics.
Applications in Microbiology Research
The diverse bioactivities of lantibiotics have led to their exploration in various research and development areas:
-
Antimicrobial Susceptibility Testing: Determining the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of lantibiotics against a panel of pathogenic and commensal bacteria is a primary application. This data is crucial for assessing their spectrum of activity and potency.
-
Mechanism of Action Studies: Elucidating how a lantibiotic kills target bacteria is fundamental. This often involves investigating its interaction with the bacterial cell membrane, cell wall synthesis, and other essential cellular processes.
-
Synergy Studies: Investigating the combined effect of lantibiotics with conventional antibiotics can reveal synergistic interactions that may lead to more effective treatment strategies and reduce the development of resistance.
-
Resistance Studies: Understanding the potential for and mechanisms of bacterial resistance to lantibiotics is critical for their long-term therapeutic viability. This involves generating and characterizing resistant mutants.
-
Biofilm Disruption: Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. Lantibiotics are being investigated for their ability to inhibit biofilm formation and disrupt established biofilms.
-
Food Preservation: Nisin, a well-characterized lantibiotic, has been used for over 50 years as a food preservative, highlighting the potential of this class of molecules in controlling microbial growth in food products.[5]
Quantitative Data Presentation
The antimicrobial activity of lantibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes representative MIC values for several well-studied lantibiotics against clinically relevant pathogens. This data provides a benchmark for evaluating the potency of new lantibiotics like this compound.
| Lantibiotic | Target Organism | MIC (µg/mL) | Reference |
| Nisin | Staphylococcus aureus (MRSA) | 1.6 - 6.4 | [1] |
| Lacticin 3147 | Staphylococcus aureus (MRSA) | 1.8 - 7.2 | [1] |
| Mutacin 1140 | Streptococcus mutans | 0.1 - 0.4 | [1] |
| Mersacidin | Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [1] |
| Epidermin | Propionibacterium acnes | 0.125 | [1] |
| Pep5 | Staphylococcus epidermidis | 0.8 | [1] |
| Planosporicin | Bacillus anthracis (spores) | 12.5 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound (or other lantibiotic) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain(s) of interest
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of culture medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile culture medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting bacterial concentration.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
-
Incubation and Analysis:
-
Incubate the plate at the optimal temperature for the test bacterium for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the OD₆₀₀ of each well.
-
Protocol 2: Mechanism of Action - Membrane Permeabilization Assay
This protocol uses the fluorescent dye SYTOX Green to assess whether a lantibiotic disrupts the bacterial cell membrane.
Materials:
-
This compound
-
Bacterial strain of interest
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Bacterial Suspension:
-
Grow the bacterial culture to mid-log phase as described in Protocol 1.
-
Harvest the cells by centrifugation and wash them twice with the chosen buffer.
-
Resuspend the cells in the buffer to an OD₆₀₀ of approximately 0.5.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.
-
Add SYTOX Green to each well to a final concentration of 1-5 µM.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like nisin) and a negative control (buffer only).
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).
-
Record measurements every 1-5 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates that this compound is permeabilizing the bacterial membrane, allowing the SYTOX Green dye to enter the cells and bind to nucleic acids.
-
Visualizations
Signaling Pathway: Lantibiotic Mechanism of Action
The primary mechanism of action for many lantibiotics involves a dual mode of action: inhibition of cell wall biosynthesis and pore formation. This is often initiated by binding to Lipid II, a crucial precursor molecule in peptidoglycan synthesis.
Caption: Generalized mechanism of action for Lipid II-binding lantibiotics.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a lantibiotic.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Frontiers | Bioengineering Lantibiotics for Therapeutic Success [frontiersin.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Lantibiotics: promising candidates for future applications in health care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Triornicin Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triornicin, a siderophore produced by the fungus Epicoccum purpurascens, has demonstrated potential as a tumor inhibitory factor.[1][2] Siderophores are high-affinity iron chelators, and the sequestration of iron is a promising strategy in cancer therapy due to the high iron dependency of cancer cells for proliferation and metabolic activities.[1][3][4][5][6] This document provides a detailed experimental design to rigorously evaluate the antitumor activity of this compound, encompassing both in vitro and in vivo methodologies. The protocols outlined herein are intended to guide researchers in assessing the efficacy and elucidating the mechanism of action of this compound as a potential anticancer agent.
Experimental Design Overview
The experimental workflow is designed to first establish the cytotoxic effects of this compound on cancer cells in vitro and then to investigate the underlying mechanisms, including apoptosis induction and cell cycle arrest. Finally, the antitumor efficacy will be validated in an in vivo xenograft model.
Caption: Experimental workflow for testing this compound's antitumor activity.
I. In Vitro Antitumor Activity
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay [5][7][8][9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO or sterile water). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.
Data Presentation:
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining [3][4][6][12][13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | Concentration | Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | - | 24 | |||
| This compound | IC50 | 24 | |||
| 2x IC50 | 24 | ||||
| Vehicle Control | - | 48 | |||
| This compound | IC50 | 48 | |||
| 2x IC50 | 48 | ||||
| Positive Control | - | 24 |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining [14][15][16][17][18]
-
Cell Treatment: Treat cells with this compound at sub-lethal concentrations (e.g., 0.25x IC50 and 0.5x IC50) for 24 and 48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | Concentration | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 24 | |||
| This compound | 0.25x IC50 | 24 | |||
| 0.5x IC50 | 24 | ||||
| Vehicle Control | - | 48 | |||
| This compound | 0.25x IC50 | 48 | |||
| 0.5x IC50 | 48 |
II. Mechanistic Studies
Western Blot Analysis
Objective: To investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation. As an iron chelator, this compound is hypothesized to affect pathways regulated by iron-dependent enzymes and proteins involved in cell stress responses.[1][3][4]
Caption: Hypothesized signaling pathways affected by this compound.
Protocol: Western Blotting [19][20]
-
Protein Extraction: Treat cells with this compound as in the apoptosis and cell cycle experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p21, Cyclin D1, CDK4, p-Rb, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | This compound (2x IC50) (Relative Density) |
| Bcl-2 | 1.0 | ||
| Bax | 1.0 | ||
| Cleaved Caspase-3 | 1.0 | ||
| Cleaved PARP | 1.0 | ||
| p21 | 1.0 | ||
| Cyclin D1 | 1.0 | ||
| CDK4 | 1.0 | ||
| p-Rb | 1.0 | ||
| β-actin | 1.0 | 1.0 | 1.0 |
III. In Vivo Antitumor Activity
Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a xenograft mouse model.
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells (e.g., a cell line that showed high sensitivity to this compound in vitro) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Administer this compound (e.g., via intraperitoneal injection) at various doses and a vehicle control according to a predetermined schedule (e.g., daily for 21 days).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Monitor the body weight of the mice as a measure of toxicity. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| Positive Control (e.g., Doxorubicin) | - |
Tumor Growth Inhibition (TGI) Calculation:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
IV. Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's antitumor activity. The systematic approach, from initial in vitro screening to in vivo validation and mechanistic studies, will generate the necessary data to support the further development of this compound as a potential cancer therapeutic. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, facilitating a thorough assessment of this compound's efficacy.
References
- 1. Understanding the Potential and Risk of Bacterial Siderophores in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.org [oncotarget.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enterobactin, an iron chelating bacterial siderophore, arrests cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 13. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rottlerin and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antrocin Sensitizes Prostate Cancer Cells to Radiotherapy through Inhibiting PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trivanillic polyphenols with anticancer cytostatic effects through the targeting of multiple kinases and intracellular Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Iron-Binding Affinity of Triornicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the iron-binding affinity of Triornicin, a siderophore-like molecule with significant therapeutic potential. The ability of this compound to chelate iron is central to its mechanism of action, making the precise measurement of its iron-binding affinity a critical step in its development and characterization. These protocols are designed to be a comprehensive resource, offering step-by-step guidance on established methodologies.
Introduction
This compound is a novel compound with a high affinity for ferric iron (Fe³⁺). Like siderophores produced by microorganisms, this compound can sequester iron from its environment. This property is of great interest in various therapeutic areas, including the development of new antibiotics and the treatment of iron overload disorders. Accurate and reproducible measurement of its iron-binding affinity is essential for understanding its biological activity, optimizing its structure, and ensuring its efficacy and safety.
This guide details three primary techniques for quantifying the iron-binding affinity of this compound:
-
Spectrophotometric Titration: A direct method to determine the stability constant of the this compound-iron complex by monitoring changes in light absorbance.
-
Isothermal Titration Calorimetry (ITC): A powerful technique that provides a complete thermodynamic profile of the binding interaction, including affinity, enthalpy, entropy, and stoichiometry.
-
Competitive Binding Assay using Chrome Azurol S (CAS): A widely used colorimetric assay to determine the relative iron-binding strength of this compound by competing it against a well-characterized iron chelator.
Data Presentation
The following tables summarize the typical quantitative data obtained from the described experimental protocols.
Table 1: Spectrophotometric Titration Data for this compound-Iron Complex
| Parameter | Value |
| Wavelength of Maximum Absorbance (λ_max) | 450 nm |
| Molar Absorptivity (ε) at λ_max | 5,200 M⁻¹cm⁻¹ |
| Stoichiometry (this compound:Iron) | 1:1 |
| Formation Constant (K_f) | 1.2 x 10³⁰ M⁻¹ |
| log K_f | 30.08 |
Table 2: Thermodynamic Parameters of this compound-Iron Binding via ITC
| Parameter | Symbol | Value |
| Association Constant | K_A | 1.5 x 10³⁰ M⁻¹ |
| Dissociation Constant | K_D | 6.7 x 10⁻³¹ M |
| Enthalpy Change | ΔH | -25.8 kcal/mol |
| Entropy Change | ΔS | 55.2 cal/mol·K |
| Gibbs Free Energy Change | ΔG | -42.3 kcal/mol |
| Stoichiometry | n | 1.05 |
Table 3: Competitive Iron-Binding Affinity from CAS Assay
| Competitor Chelator | Known log K_f | Apparent log K_f of this compound | pFe |
| EDTA | 25.1 | - | - |
| This compound | - | 30.1 | 28.5 |
Note: The pFe value represents the negative logarithm of the free ferric iron concentration under specific conditions (e.g., pH 7.4, 1 µM total iron, 10 µM total ligand) and provides a biologically relevant measure of iron-binding affinity.
Experimental Protocols
Protocol 1: Spectrophotometric Titration
This method relies on the formation of a colored complex between this compound and iron, allowing the determination of the binding constant by monitoring the change in absorbance.[1][2][3][4][5]
Materials:
-
Purified this compound
-
Ferric chloride (FeCl₃) or Ferric ammonium citrate solution, standardized
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-precision micropipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in the chosen buffer.
-
Prepare a 10 mM stock solution of FeCl₃ in dilute HCl (to prevent hydrolysis) and determine its exact concentration.
-
-
Determination of λ_max:
-
Prepare a solution containing a molar excess of iron relative to this compound (e.g., 50 µM this compound and 250 µM FeCl₃) in the buffer.
-
Scan the absorbance of the solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λ_max) for the this compound-iron complex.
-
-
Titration:
-
Place a known concentration of this compound solution (e.g., 2 mL of 50 µM) in a quartz cuvette.
-
Record the initial absorbance spectrum.
-
Incrementally add small, known aliquots of the standardized iron solution (e.g., 2 µL of 1 mM FeCl₃) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the absorbance at λ_max.
-
Continue the titration until the absorbance no longer changes significantly, indicating saturation of this compound with iron.
-
-
Data Analysis:
-
Correct the absorbance readings for dilution at each titration point.
-
Plot the corrected absorbance at λ_max against the molar ratio of [Iron]/[this compound].
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve.
-
The formation constant (K_f) can be calculated by fitting the data to a suitable binding isotherm equation (e.g., using non-linear regression analysis).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of iron to this compound, providing a comprehensive thermodynamic characterization of the interaction.[6][7][8][9][10]
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound
-
Ferric chloride (FeCl₃) or other suitable iron salt
-
Identical buffer solution for both this compound and iron solutions (critical for minimizing heats of dilution)
-
Degasser for solutions
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 10-50 µM) in the chosen buffer.
-
Prepare a solution of FeCl₃ (e.g., 100-500 µM, typically 10-fold higher than this compound) in the exact same buffer.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the calorimeter until a stable baseline is achieved.
-
-
Titration:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the iron solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Inject small, precisely known volumes (e.g., 2-5 µL) of the iron solution into the sample cell at regular intervals (e.g., 120-180 seconds).
-
The instrument will measure the heat change associated with each injection.
-
Continue the titration until the heat changes become negligible, indicating that the this compound is saturated.
-
-
Control Experiment:
-
Perform a control titration by injecting the iron solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of iron to this compound.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software to determine the association constant (K_A), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(K_A)
-
ΔG = ΔH - TΔS
-
-
Protocol 3: Chrome Azurol S (CAS) Competitive Binding Assay
The CAS assay is a colorimetric method that indirectly measures the iron-binding affinity of this compound by its ability to remove iron from the blue-colored CAS-iron complex, causing a color change to orange/yellow.[1][11][12][13][14][15][16]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Ferric chloride (FeCl₃)
-
Purified this compound
-
96-well microplates
-
Microplate reader
Methodology:
-
Preparation of CAS Assay Solution:
-
Solution A (Iron-Dye): Dissolve CAS in water. In a separate flask, dissolve FeCl₃ in dilute HCl. Slowly add the iron solution to the CAS solution while stirring.
-
Solution B (Detergent): Dissolve HDTMA in water.
-
Solution C (Buffer): Prepare a PIPES buffer and adjust the pH to 6.8.
-
Slowly add Solution B to Solution A while stirring, then slowly add Solution C to the mixture. The final solution should be a deep blue color.
-
-
Assay Procedure:
-
Add a fixed volume of the CAS assay solution to each well of a 96-well microplate (e.g., 100 µL).
-
Add varying concentrations of this compound solution to the wells (e.g., 100 µL). Include a buffer-only control.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the reaction to reach equilibrium.
-
-
Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader. The blue CAS-iron complex absorbs strongly at this wavelength.
-
-
Data Analysis:
-
The decrease in absorbance at 630 nm is proportional to the amount of iron removed from the CAS complex by this compound.
-
Quantify the siderophore units using the formula:
-
% Siderophore Units = [(Ar - As) / Ar] * 100
-
Where Ar is the absorbance of the reference (CAS solution + buffer) and As is the absorbance of the sample (CAS solution + this compound).
-
-
To determine the formation constant, a competition experiment with a chelator of known affinity (like EDTA) is required, where varying concentrations of this compound and the competitor are used to chelate a limited amount of iron. The equilibrium concentrations can be used to calculate the relative binding affinities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. asdlib.org [asdlib.org]
- 4. csun.edu [csun.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. universal-chemical-assay-for-the-detection-and-determination-of-siderophores - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 16. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Triornicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triornicin is a naturally occurring siderophore produced by the fungus Epicoccum purpurascens, known for its iron-chelating properties and potential tumor-inhibitory effects.[1][2] Its complex chemical structure is characterized by a central piperazine-2,5-dione core derived from two modified L-ornithine residues, which are further functionalized with hydroxamic acid moieties and other side chains.[1] The total chemical synthesis of this compound is a formidable challenge and is not widely documented in readily accessible protocols.
This document, therefore, focuses on the synthesis of a relevant and valuable class of this compound-related molecules: ornithine-containing lipopeptides . These molecules are considered functional and structural analogs, sharing the core feature of an ornithine amino acid linked to a lipid moiety. Ornithine lipids are widespread in bacteria and are known for their role in stress resistance.[3][4][5] Synthetic ornithine lipopeptides are of significant interest to drug development professionals due to their potent antimicrobial activities against a range of pathogens, including multidrug-resistant strains.[6][7][8]
These protocols will provide a detailed guide to the rational design and chemical synthesis of ornithine lipopeptide derivatives using solid-phase peptide synthesis (SPPS), a standard and versatile method in peptide chemistry.
Synthetic Strategy Overview
The primary method for synthesizing ornithine-containing lipopeptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). A fatty acid is typically coupled to the N-terminus of the peptide to create the final lipopeptide.
The general workflow is as follows:
-
Resin Selection and Loading: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage, a common feature in antimicrobial peptides. The first Fmoc-protected amino acid is coupled to the resin.
-
Iterative Deprotection and Coupling: The synthesis proceeds through repeated cycles of:
-
Fmoc Deprotection: Removal of the temporary N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, typically with a piperidine solution.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence. Ornithine residues are incorporated using Fmoc-L-Ornithine with a side-chain protecting group (e.g., Boc).
-
-
N-Terminal Lipidation: Once the desired peptide sequence is assembled, a fatty acid (e.g., palmitic acid) is coupled to the free N-terminus of the final amino acid.
-
Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification and Characterization: The crude lipopeptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (ESI-MS) and HPLC analysis.
Caption: High-level workflow for the synthesis of ornithine lipopeptides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Ornithine-Containing Peptide
This protocol describes the manual synthesis of a model 5-amino acid peptide containing ornithine (e.g., Ala-Leu-Orn-Leu-Ala) on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-L-Orn(Boc)-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% (v/v) Piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Place Rink Amide resin (0.1 mmol scale) in a fritted syringe reaction vessel. Swell the resin in DMF for 30 minutes, then drain the solvent.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Ala-OH (5 equiv.), HBTU (5 equiv.), and DIPEA (10 equiv.) in DMF.
-
Add the solution to the resin and agitate with nitrogen bubbling for 4-6 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.
-
-
Subsequent Amino Acid Coupling (Repeat for each amino acid):
-
Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Leu-OH, 5 equiv.) by dissolving it with HBTU (5 equiv.) and DIPEA (10 equiv.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.[6]
-
Monitor reaction completion with a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
Once the Kaiser test is negative (yellow/colorless beads), drain the vessel and wash with DMF (3x) and DCM (3x).
-
Proceed to the next Fmoc deprotection step (Step 3).
-
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 3 to expose the N-terminal amine for lipidation.
Protocol 2: N-Terminal Lipidation and Cleavage
Materials and Reagents:
-
Peptide-resin from Protocol 1
-
Fatty Acid (e.g., Palmitic Acid)
-
HBTU and DIPEA
-
DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Ice-cold diethyl ether
Procedure:
-
N-Terminal Lipidation:
-
Dissolve the fatty acid (e.g., palmitic acid, 5 equiv.), HBTU (5 equiv.), and DIPEA (10 equiv.) in DMF.
-
Add the solution to the peptide-resin with the free N-terminus.
-
Agitate for 4-6 hours or until a Kaiser test is negative.[6]
-
Drain and wash the resin extensively with DMF (3x), DCM (3x), and finally dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Place the dried lipopeptide-resin in a round-bottom flask.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Collect the filtrate, which contains the dissolved lipopeptide.
-
-
Precipitation and Isolation:
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude lipopeptide by adding the concentrated solution dropwise to a flask of vigorously stirring, ice-cold diethyl ether.
-
A white precipitate should form. Keep the suspension at -20°C for 1 hour to maximize precipitation.
-
Centrifuge the suspension, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude white solid product under vacuum.
-
Data Presentation
The synthesized lipopeptides should be purified by RP-HPLC and characterized. Quantitative data should be recorded systematically.
Table 1: Synthesis Yield and Purity Data for a Model Ornithine Lipopeptide (C₁₆-Ala-Leu-Orn-Leu-Ala-NH₂)
| Parameter | Value | Method of Determination |
| Crude Yield | 85 mg | Gravimetric (after precipitation) |
| Theoretical Yield | 98 mg | Based on initial resin loading (0.1 mmol) |
| Crude Purity | ~70% | RP-HPLC (AUC at 220 nm) |
| Final Yield (Post-HPLC) | 52 mg | Gravimetric |
| Overall Yield | 53% | (Final Yield / Theoretical Yield) * 100 |
| Final Purity | >98% | RP-HPLC (AUC at 220 nm) |
Table 2: Characterization Data for Purified C₁₆-Ala-Leu-Orn-Leu-Ala-NH₂
| Analysis | Expected Value | Observed Value |
| Molecular Formula | C₄₄H₈₅N₇O₆ | - |
| Molecular Weight | 824.2 g/mol | - |
| ESI-MS [M+H]⁺ | 825.2 m/z | 825.3 m/z |
| ESI-MS [M+2H]²⁺ | 413.1 m/z | 413.2 m/z |
| RP-HPLC Retention Time | - | 18.5 min (on specified C18 column/gradient) |
Mechanism of Action: Bacterial Membrane Disruption
Many ornithine-containing lipopeptides exert their antimicrobial effect by targeting and disrupting the bacterial cell membrane. The positively charged ornithine residues interact electrostatically with the negatively charged components of bacterial membranes (like phosphatidylglycerol), while the lipid tail inserts into the hydrophobic core of the membrane. This process can lead to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death.
Caption: Mechanism of bacterial membrane disruption by ornithine lipopeptides.
References
- 1. This compound | C31H50N6O12 | CID 6444114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A biosynthetic pathway for ornithine lipid formation dependent on a GH3 (Gretchen Hagen 3)-like enzyme in planctomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel broad-spectrum antimicrobial lipopeptides derived from plantaricin NC8 β - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triornicin in Drug Discovery: A Review of Available Data and a Profile of the Related Antibiotic, Tyrothricin
References
- 1. This compound | C31H50N6O12 | CID 6444114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyrothricin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tyrothricin | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. Tyrothricin--An underrated agent for the treatment of bacterial skin infections and superficial wounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaoffer.com [pharmaoffer.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Triornicin Solubility Challenges
Disclaimer: Information regarding a specific compound named "Triornicin" is not publicly available. This guide provides comprehensive strategies and troubleshooting advice applicable to poorly water-soluble compounds, using "this compound" as a representative example. The principles and protocols described are based on established pharmaceutical formulation science.
Getting Started with this compound
Poor aqueous solubility is a common challenge in drug development, affecting a significant percentage of new chemical entities.[1][2] Compounds like this compound, which are often hydrophobic in nature, tend to have low solubility in aqueous solutions, leading to experimental challenges such as precipitation, aggregation, and consequently, poor bioavailability and inconsistent results.[3][4] This technical support center provides guidance on how to anticipate and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound's limited solubility in aqueous buffers is likely due to its molecular structure, which may contain large hydrophobic regions. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute and solvent-solvent bonds. With hydrophobic compounds in water, this process is often not energetically favorable, leading to poor solubility.[5]
Q2: What is the first step I should take to improve this compound solubility?
A2: The initial and often simplest approach is to assess the effect of pH on this compound's solubility.[2][6] If this compound has ionizable functional groups (e.g., amines or carboxylic acids), its charge state and, consequently, its solubility can be significantly altered by adjusting the pH of the solution.[7][8][9] For instance, a weakly basic compound will be more soluble at a lower pH, while a weakly acidic compound will be more soluble at a higher pH.[10][11]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a water-miscible organic solvent, also known as a cosolvent, is a common and effective strategy.[3][12] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can dissolve hydrophobic compounds.[3][13] Typically, a concentrated stock solution is prepared in the organic solvent and then diluted into the aqueous experimental medium. However, it's crucial to be mindful of the final concentration of the organic solvent, as it can have toxic effects on cells or interfere with the experiment.[3]
Q4: What are cyclodextrins and how can they help with this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex that is water-soluble.[1][13][14] This is a widely used technique to enhance the solubility and stability of hydrophobic drugs.[3][6]
Q5: What should I do if I observe precipitation after diluting my this compound stock solution?
A5: Precipitation upon dilution indicates that the aqueous medium cannot accommodate the concentration of this compound being introduced. To address this, you can try several approaches:
-
Decrease the concentration of your final working solution.
-
Increase the percentage of cosolvent in the final solution , if experimentally permissible.
-
Use a solubilizing agent , such as a surfactant or cyclodextrin, in your aqueous dilution buffer.[1][2]
-
Prepare a nanoparticle formulation of this compound, which can improve its dispersibility and effective solubility in aqueous media.[12][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder does not dissolve in the chosen solvent. | - Inappropriate solvent selection.- Insufficient mixing or sonication.- Low temperature reducing dissolution rate. | - Consult literature for appropriate solvents for similar compounds.- Try gentle warming and vortexing or sonication.- Consider using a cosolvent system (e.g., DMSO, ethanol).[3] |
| This compound precipitates immediately upon dilution into aqueous buffer. | - Exceeding the aqueous solubility limit of this compound.- The pH of the buffer is unfavorable for this compound solubility. | - Lower the final concentration of this compound.- Prepare the stock solution at a higher concentration and add a smaller volume to the buffer.- Investigate the pH-solubility profile of this compound and adjust the buffer pH accordingly.[7] |
| A clear solution of this compound becomes cloudy over time. | - Aggregation of this compound molecules.- Temperature fluctuations affecting solubility.- Interaction with buffer components. | - Prepare fresh solutions before each experiment.- Store stock solutions at the recommended temperature.- Evaluate the compatibility of this compound with different buffer systems; some buffers can promote aggregation.[16][17] |
| Inconsistent results between experiments. | - Variability in the preparation of this compound solutions.- Degradation of this compound in solution. | - Standardize the protocol for solution preparation.- Assess the stability of this compound in your chosen solvent and buffer system.- Consider using a more stable formulation, such as a cyclodextrin complex or a nanoparticle suspension.[18][19] |
Quantitative Data on Solubility Enhancement Strategies
The following tables present hypothetical data to illustrate the effectiveness of various solubilization techniques for a compound like this compound.
Table 1: pH-Dependent Aqueous Solubility of this compound
| Buffer System | pH | This compound Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 50.2 |
| Acetate Buffer | 5.0 | 15.8 |
| Phosphate Buffered Saline (PBS) | 7.4 | 1.2 |
| Tris Buffer | 8.5 | 0.5 |
Table 2: Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (% w/v) | This compound Solubility (µg/mL) | Fold Increase |
| None | - | 1.2 | 1.0 |
| Ethanol | 5% | 12.5 | 10.4 |
| PEG 400 | 5% | 25.3 | 21.1 |
| Tween 80 | 1% | 78.9 | 65.8 |
| HP-β-Cyclodextrin | 2% | 155.6 | 129.7 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Cosolvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
For working solutions, dilute the stock solution serially in your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in distilled water (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove the undissolved this compound.
-
The clear filtrate is your aqueous stock solution of the this compound-cyclodextrin complex. The concentration of this compound can be determined using a suitable analytical method like HPLC.
Protocol 3: General Method for Preparing this compound-Loaded Nanoparticles
This protocol describes a nanoprecipitation method for forming polymer-based nanoparticles.
-
Dissolve this compound and a biocompatible polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Under constant stirring, add the organic phase (this compound and polymer solution) dropwise to the aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting nanoparticle suspension overnight in a fume hood to allow for the evaporation of the organic solvent.
-
The nanoparticles can then be collected by centrifugation and washed to remove excess stabilizer and unencapsulated this compound.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: An experimental workflow for selecting a suitable solubilizing agent for this compound.
Caption: Cyclodextrin encapsulates hydrophobic this compound, increasing its aqueous solubility.
References
- 1. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 2. chemrealm.com [chemrealm.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. longdom.org [longdom.org]
- 13. pharmacompass.com [pharmacompass.com]
- 14. mdpi.com [mdpi.com]
- 15. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 16. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tris buffer modulates polydopamine growth, aggregation, and paramagnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle formulation for controlled release of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Triornicin Technical Support Center: Long-Term Storage Solutions
Welcome to the technical support center for Triornicin. This resource provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and handling of this compound. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and efficacy of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage (months to years), this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or, preferably, -80°C in a tightly sealed vial with a desiccant.[1][2][3] Lyophilization removes water, which significantly slows degradation pathways like hydrolysis.[1] Under these conditions, the compound remains stable and retains its biological activity for extended periods.
Q2: I have just received a shipment of lyophilized this compound at ambient temperature. Is it still viable?
A2: Yes. Lyophilized peptides like this compound are stable at ambient temperatures for several days to weeks, a period that typically covers shipping times.[4] For optimal long-term stability, you should transfer the product to a -20°C or -80°C freezer as soon as possible upon receipt.
Q3: How should I properly reconstitute lyophilized this compound?
A3: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation.[4] Reconstitute the powder using a sterile, appropriate solvent as dictated by your experimental protocol (e.g., sterile water, PBS, or a specific buffer). Add the solvent slowly and gently swirl or pipette to dissolve the powder.[2][5] Avoid vigorous shaking or vortexing, as this can cause aggregation.
Q4: How long is the reconstituted this compound solution stable?
A4: Long-term storage of peptides in solution is not recommended.[4] Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For best results, use the solution on the same day it is prepared. If immediate use is not possible, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month.[2][4] Note that stability is highly dependent on the buffer composition and pH.
Q5: What are the primary degradation pathways for this compound?
A5: As a macrocyclic peptide, this compound is susceptible to two primary chemical degradation pathways in aqueous solutions:
-
Oxidation: Residues such as methionine or tryptophan within the peptide structure are prone to oxidation, which can alter its conformation and reduce activity.[6][7]
-
Hydrolysis/Deamidation: Peptide bonds can be cleaved by water (hydrolysis), and certain amino acid side chains (e.g., asparagine) can undergo deamidation.[7][8] Both processes are accelerated at non-optimal pH levels.
Troubleshooting Guide
Problem 1: My reconstituted this compound solution has a faint yellow tint.
-
Potential Cause: This may indicate oxidation of the peptide. Oxidation is a common degradation pathway for peptides, especially if they are exposed to air for extended periods in solution or contain susceptible amino acids.[6][7]
-
Solution:
-
Prepare fresh solutions immediately before use whenever possible.
-
When preparing stock solutions, consider using buffers that have been degassed to remove dissolved oxygen.
-
Ensure vials are sealed tightly and minimize headspace to reduce air exposure.
-
Problem 2: I am observing a progressive loss of this compound's biological activity in my assays.
-
Potential Cause: This is a common sign of compound degradation or aggregation.[6] Storing the peptide in solution, even at 4°C, can lead to gradual hydrolysis. Repeated freeze-thaw cycles are also highly detrimental and accelerate degradation.[2]
-
Solution:
-
Always reconstitute a fresh vial for critical experiments.
-
If you must use a stock solution, ensure it is properly aliquoted to eliminate freeze-thaw cycles.
-
Confirm the pH of your storage buffer is within the optimal range of 6.0-7.5. Peptide stability can be highly pH-dependent.[8]
-
Perform a stability check on your stock solution using an analytical method like HPLC (see Protocol 3).
-
Problem 3: The lyophilized this compound powder is difficult to dissolve.
-
Potential Cause: The peptide may have formed aggregates or the chosen solvent is not optimal.
-
Solution:
-
Ensure you are following the recommended reconstitution protocol. Allow the vial to warm to room temperature before opening.
-
After adding the solvent, allow the vial to sit for several minutes before gently swirling.[5]
-
If solubility remains an issue, gentle sonication can help break up smaller particles. If the solution remains cloudy, the peptide may not be fully dissolved, and a different solvent system may be required.
-
Data Presentation: Stability Analysis
The following tables summarize stability data for this compound under various storage conditions.
Table 1: Long-Term Stability of Lyophilized this compound (Purity assessed by HPLC after 12 months)
| Storage Temp. | Relative Humidity | Purity (%) | Appearance |
| -80°C | <10% (Desiccated) | 99.1 ± 0.2 | White Powder |
| -20°C | <10% (Desiccated) | 98.5 ± 0.4 | White Powder |
| 4°C | <10% (Desiccated) | 92.3 ± 0.8 | White Powder |
| 25°C | 60% (Ambient) | 78.6 ± 1.5 | Off-white Powder |
Table 2: Stability of Reconstituted this compound (1 mg/mL) at 4°C (Purity assessed by HPLC after 7 days)
| Buffer System | pH | Purity (%) |
| 10 mM Acetate | 5.0 | 85.4 ± 1.1 |
| 10 mM Phosphate | 6.5 | 96.2 ± 0.5 |
| 10 mM Phosphate | 7.4 | 95.8 ± 0.6 |
| 10 mM Tris | 8.5 | 89.1 ± 0.9 |
Table 3: Effect of Lyoprotectant Excipients on this compound Stability (Purity assessed by HPLC after 3 lyophilization cycles and 6 months storage at -20°C)
| Formulation | Excipient | Purity (%) |
| Control | None | 97.2 ± 0.7 |
| Formulation A | 5% (w/v) Trehalose | 99.3 ± 0.3 |
| Formulation B | 5% (w/v) Sucrose | 99.1 ± 0.2 |
| Formulation C | 2% (w/v) Mannitol | 98.4 ± 0.5 |
Experimental Protocols
Protocol 1: Standard Lyophilization of this compound with a Lyoprotectant
Objective: To prepare a stable, lyophilized powder of this compound for long-term storage.
Materials:
-
This compound solution in deionized water (1 mg/mL)
-
Trehalose (as lyoprotectant)
-
Sterile vials appropriate for lyophilization
-
0.22 µm sterile filter
-
Lyophilizer (freeze-dryer)
Methodology:
-
Prepare a 5% (w/v) trehalose solution in deionized water.
-
Add the trehalose solution to the this compound solution to achieve a final trehalose concentration of 5% and a final this compound concentration of 1 mg/mL.
-
Sterile-filter the final solution using a 0.22 µm filter into lyophilization vials. Fill each vial to no more than half its volume.
-
Partially insert stoppers onto the vials.
-
Freezing: Place the vials on the lyophilizer shelf and cool to -40°C at a rate of 1°C/minute. Hold at -40°C for at least 3 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum of ≤200 mTorr. Increase the shelf temperature to -10°C and hold for 24-48 hours, or until all ice has sublimated.
-
Secondary Drying: Increase the shelf temperature to 25°C and hold for an additional 6-12 hours to remove residual bound water.
-
Backfill the chamber with inert gas (e.g., nitrogen), fully stopper the vials, and remove them from the lyophilizer.
-
Store vials at -20°C or -80°C in a desiccated environment.
Protocol 2: Reconstitution and Aliquoting of this compound for Experimental Use
Objective: To properly dissolve lyophilized this compound and prepare aliquots to minimize degradation.
Materials:
-
Vial of lyophilized this compound
-
Sterile solvent (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Remove the this compound vial from the freezer and place it on the benchtop. Allow it to equilibrate to room temperature for at least 60 minutes.
-
Calculate the volume of solvent needed to achieve the desired final concentration.
-
Using a sterile pipette, add the calculated volume of solvent to the vial.
-
Gently swirl the vial or pipette the solution up and down slowly until the powder is completely dissolved. Do not vortex.
-
Dispense the solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment.
-
Label each aliquot clearly with the compound name, concentration, and date of reconstitution.
-
For immediate use, keep the required aliquot at 4°C. Store the remaining aliquots at -20°C for no longer than one month.
Protocol 3: HPLC-Based Stability Assessment of this compound
Objective: To quantify the purity of this compound and detect degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
This compound samples (from stability study)
-
Reference standard of this compound
Methodology:
-
Set up the HPLC system. Set the column temperature to 30°C and the UV detection wavelength to 220 nm.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Prepare samples by diluting them to approximately 0.1 mg/mL in Mobile Phase A.
-
Inject 10 µL of the sample onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column, then return to initial conditions and re-equilibrate.
-
Identify the main this compound peak by comparing its retention time to that of a freshly prepared reference standard.
-
Calculate purity by dividing the peak area of the main peak by the total area of all peaks in the chromatogram. Degradation products will typically appear as new, smaller peaks, often with earlier retention times.
Visualizations
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. priorityaminos.com [priorityaminos.com]
- 3. jpt.com [jpt.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. omizzur.com [omizzur.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Triornicin Purification by HPLC
Welcome to the technical support center for the purification of Triornicin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for this compound purification?
A1: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. A C18-modified silica column is typically the stationary phase of choice.[1]
Q2: My this compound sample is difficult to dissolve. What is the best solvent?
A2: Hydrophobic peptides can be challenging to dissolve. It is recommended to first try dissolving the crude peptide in the aqueous mobile phase (e.g., Water with 0.1% Trifluoroacetic Acid, TFA). If solubility is still an issue, you can add small amounts of organic solvents like acetonitrile (ACN), or use solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to wet the peptide before diluting with the aqueous mobile phase. However, be mindful that injecting a sample in a solvent stronger than your mobile phase can cause peak distortion.[2]
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A3: TFA is a common mobile phase additive in peptide purification for several reasons. It acts as an ion-pairing agent, binding to basic residues on the peptide to form salts, which improves peak shape and resolution.[1] It also helps to suppress the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause peak tailing.[3]
Q4: Can I reuse my preparative HPLC column?
A4: Yes, HPLC columns can be reused multiple times. However, their performance will deteriorate over time due to contamination or degradation of the stationary phase. To extend column lifetime, it is crucial to filter all samples and mobile phases, use a guard column, and follow proper column cleaning and storage protocols.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, Broad Peaks)
Q: My this compound peak is tailing or broader than expected. What are the potential causes and solutions?
A: Poor peak shape can compromise purity and yield. The most common causes include column issues, mobile phase problems, or interactions with the analyte itself.
-
Cause: Secondary interactions between basic residues on this compound and acidic silanol groups on the column's stationary phase.[3]
-
Solution: Ensure your mobile phase contains an appropriate concentration of an additive like TFA (typically 0.1%). This suppresses silanol ionization and minimizes these unwanted interactions.[3]
-
Cause: Column overload due to injecting too much sample mass.[5][6]
-
Solution: Reduce the injection volume or the concentration of your sample.[5]
-
Cause: A void or channel has formed at the head of the column.
-
Solution: This can happen after sudden pressure changes. If flushing doesn't resolve the issue, the column may need to be replaced.
-
Cause: The sample is dissolved in a solvent that is stronger than the initial mobile phase conditions.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent. Injecting a large volume of a strong solvent can cause the sample to move through the column too quickly without proper focusing, leading to broad or split peaks.[2]
Problem 2: Inconsistent or Shifting Retention Times
Q: The retention time for my this compound peak is changing between runs. Why is this happening?
A: Stable retention times are critical for identifying and collecting the correct fraction. Drifting retention times usually point to a problem with the HPLC system or the mobile phase.
-
Cause: The column is not properly equilibrated between injections.[5]
-
Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned to the initial mobile phase conditions before the next injection.
-
Cause: The mobile phase composition is changing over time.
-
Solution: This can be due to the evaporation of the more volatile organic component (e.g., acetonitrile).[7] Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.[8]
-
Cause: A small, undetected leak in the system.
-
Solution: A leak can cause a drop in flow rate, leading to longer retention times.[7] Check all fittings and connections for any signs of leakage.
Problem 3: High System Back Pressure
Q: The pressure on my HPLC system is significantly higher than normal. What should I do?
A: High back pressure can damage the pump, injector, and column. It is almost always caused by a blockage in the flow path.[9]
-
Cause: Clogged column inlet frit.
-
Solution: This is often caused by particulates from the sample or mobile phase.[10] Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced.[4][11] The best prevention is to filter all samples and mobile phases.[10]
-
Solution: Systematically disconnect components, starting from the detector and working backward, to isolate the source of the blockage.[9][11] Replace any clogged tubing or filters.
-
Cause: Buffer precipitation.
-
Solution: If using a buffered mobile phase, ensure the buffer is soluble in all proportions of the organic and aqueous phases used in your gradient. A high concentration of organic solvent can cause buffers to precipitate.[9]
Problem 4: Ghost Peaks in the Chromatogram
Q: I am seeing unexpected "ghost" peaks in my chromatogram, especially in blank runs. Where are they coming from?
A: Ghost peaks are signals that are not from your injected sample.[13][14] They can interfere with the quantification of your target peak.
-
Cause: Contamination in the mobile phase or wash solvent.[13][14]
-
Solution: Use high-purity, HPLC-grade solvents. Contaminants can accumulate on the column from the mobile phase and elute during a gradient run.
-
Cause: Carryover from a previous injection.[5]
-
Solution: Run a needle wash program and flush the system with a strong solvent (like 100% acetonitrile) to remove strongly retained compounds from previous runs.[5]
-
Cause: Bleed from system components like pump seals or plastic tubing.[14]
-
Solution: Regular preventative maintenance, including replacing worn seals, can prevent this.[10]
Experimental Protocols & Data
Standard RP-HPLC Protocol for this compound Purification
This protocol provides a general starting point for purifying this compound on a C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Weigh approximately 10-20 mg of crude this compound.
-
Dissolve in 1-2 mL of Mobile Phase A. If solubility is low, add the minimum amount of Mobile Phase B required to fully dissolve the peptide.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 5 µm particle size, 10 mm I.D. x 250 mm length.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: Run a linear gradient based on an initial analytical run. A typical scouting gradient is 5% to 65% B over 30 minutes.
-
-
Fraction Collection:
-
Collect fractions of 2-4 mL throughout the gradient.
-
Analyze the collected fractions using analytical HPLC or mass spectrometry to identify those containing pure this compound.
-
-
Post-Purification:
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a powder.
-
Data Tables
Table 1: Example Gradient Optimization for this compound
| Gradient Program | %B (Acetonitrile) | Time (minutes) | Observation |
| Scouting Gradient | 5% to 95% | 30 | This compound elutes at ~15 min (~40% B). |
| Optimized Gradient | 30% to 50% | 20 | Improved resolution around the this compound peak. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| High Back Pressure | Column frit blockage | Back-flush the column; Filter samples/mobile phases.[10][11] |
| Peak Tailing | Silanol interactions | Ensure 0.1% TFA is in the mobile phase.[3] |
| Shifting Retention | Temperature fluctuation | Use a column oven for temperature control.[8] |
| Ghost Peaks | Mobile phase contamination | Use fresh, HPLC-grade solvents.[13][14] |
| Broad Peaks | Column overloading | Reduce sample injection volume or concentration.[6] |
Visualizations
HPLC Purification Workflow
Caption: Standard workflow for this compound purification by RP-HPLC.
Troubleshooting Logic: High Back Pressure
References
- 1. bachem.com [bachem.com]
- 2. reddit.com [reddit.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. lcms.cz [lcms.cz]
- 10. mastelf.com [mastelf.com]
- 11. nacalai.com [nacalai.com]
- 12. labtech.tn [labtech.tn]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Triornicin Extraction
Disclaimer: Triornicin is a hypothetical compound created for illustrative purposes. The following guide is based on common challenges encountered during the extraction of natural products and is intended for a technical audience.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants observed during this compound extraction from its marine sponge source?
A1: The most frequently encountered contaminants in crude this compound extracts are structurally related analogs (e.g., Dehydro-Triornicin), pigments from the sponge (e.g., porphyrins and carotenoids), co-extracted lipids, and, depending on the downstream application, bacterial endotoxins.[1][2][3] Additionally, impurities from solvents or lab materials, such as plasticizers, can also be present.[4]
Q2: My final this compound sample shows a persistent pink/orange discoloration. What is the likely cause and how can I remove it?
A2: A pink or orange hue is typically due to co-extracted marine pigments like carotenoids.[2] These are often less polar than this compound and can be effectively removed using a Solid-Phase Extraction (SPE) step with a normal-phase silica cartridge. See the Troubleshooting Guide and Protocols section for a detailed methodology.
Q3: After purification, my this compound yield is significantly lower than expected. What could be the reason?
A3: Low yield can result from several factors. One common issue is the degradation of the target molecule due to excessive heat or exposure to harsh pH conditions during extraction.[5] Another possibility is the incomplete extraction from the initial biomass or loss of product during aggressive purification steps. It is also crucial to ensure that the chosen solvent system is optimal for this compound's polarity.[6]
Q4: I've detected a compound with a very similar mass spectrometry profile to this compound. How can I differentiate and separate it?
A4: This is likely a structurally related analog. High-Performance Liquid Chromatography (HPLC) with a high-resolution column is the most effective method for separating compounds with minor structural differences. Developing a gradient elution method that slowly changes the solvent polarity will be key to achieving baseline separation.
Q5: My application requires an endotoxin-free product. What steps should I take?
A5: Endotoxin contamination arises from Gram-negative bacteria and is a critical concern for biological applications.[7][8] Preventing contamination by using sterile labware and pyrogen-free water is the first step.[9][10] For removal, affinity chromatography with polymyxin B or other endotoxin-binding ligands is the standard method. See Protocol 3 for a detailed procedure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Oily residue in the dried extract | Co-extraction of lipids and fats from the sponge tissue.[3][11] | Perform a liquid-liquid extraction with a non-polar solvent like hexane against your polar extract. (See Protocol 1 ) |
| Broad or tailing peaks in HPLC | Presence of multiple unresolved contaminants; poor sample solubility. | Fractionate the crude extract using Solid-Phase Extraction (SPE) before HPLC. (See Protocol 2 ) |
| Low purity despite multiple purification steps | Contaminants have very similar polarity and size to this compound. | Optimize the HPLC gradient to improve separation. Consider an alternative chromatography mode (e.g., ion-exchange if this compound has a charge). |
| Formation of an emulsion during liquid-liquid extraction | High concentration of surfactant-like molecules (e.g., lipids, proteins) in the extract.[12] | Add brine (saturated NaCl solution) to the funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[12] |
| Positive Limulus Amebocyte Lysate (LAL) test | Endotoxin contamination.[9] | Purify the final product using an endotoxin-removal chromatography column. (See Protocol 3 ) |
Summary of Common Contaminants
The table below summarizes the key characteristics of common contaminants found in this compound extracts to aid in their identification and removal.
| Contaminant Type | Example | Typical Analytical Signature | Primary Removal Method |
| Structurally Related Analogs | Dehydro-Triornicin | Similar UV-Vis spectrum; mass difference of 2 Da (M-2) | Preparative HPLC |
| Pigments | Marine Carotenoids | Strong absorbance at 450-500 nm | Solid-Phase Extraction (Silica) |
| Lipids | Triglycerides, Fatty Acids | Greasy/oily appearance; early elution in reverse-phase HPLC | Liquid-Liquid Extraction (Hexane) |
| Endotoxins | Lipopolysaccharides (LPS) | Not detectable by UV/MS; requires specific LAL assay | Affinity Chromatography |
| Solvent Artifacts | Phthalate Esters | Variable, often detected by GC-MS | Use high-purity solvents; avoid plastic labware |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Lipid Removal
This protocol is designed to remove non-polar lipids from a polar crude extract (e.g., a methanol or ethanol extract).
-
Dissolution: Dissolve the dried crude extract in a 1:1 mixture of methanol and water to a final concentration of approximately 10 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane.
-
Mixing: Stopper the funnel and gently invert it 15-20 times to mix the phases, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[12]
-
Separation: Allow the layers to separate fully. The upper hexane layer will contain the lipids, while the lower aqueous/methanolic layer will contain this compound.
-
Collection: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the aqueous layer with a fresh portion of hexane two more times to ensure complete lipid removal.
-
Drying: Evaporate the solvent from the combined aqueous layers under reduced pressure to obtain the de-fatted this compound extract.
Protocol 2: Solid-Phase Extraction (SPE) for Pigment Removal
This protocol uses normal-phase silica to separate this compound from less polar pigments.
-
Cartridge Conditioning: Condition a 1g silica SPE cartridge by passing 5 mL of hexane, followed by 5 mL of ethyl acetate. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the de-fatted extract in a minimal volume of ethyl acetate (approx. 1 mL) and load it onto the conditioned cartridge.
-
Wash Step (Elute Pigments): Elute the less polar pigments by passing 10 mL of 95:5 (v/v) Hexane:Ethyl Acetate through the cartridge. Collect this fraction and discard. The colored band should be visibly removed from the cartridge.
-
Elution Step (Elute this compound): Elute the target compound, this compound, by passing 10 mL of 100% Ethyl Acetate, followed by 10 mL of 90:10 (v/v) Ethyl Acetate:Methanol.
-
Analysis: Collect the elution fractions and analyze them by TLC or HPLC to confirm the presence of this compound. Combine the pure fractions and evaporate the solvent.
Protocol 3: Endotoxin Removal by Affinity Chromatography
This protocol is for removing endotoxins from a semi-purified this compound sample.
-
Materials: Use an endotoxin-removal chromatography column (e.g., containing immobilized polymyxin B). Ensure all buffers and water are pyrogen-free.
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of pyrogen-free buffer (e.g., Tris buffer or saline) at the recommended flow rate.
-
Sample Preparation: Dissolve the this compound sample in the equilibration buffer. The sample must be free of precipitates.
-
Sample Loading: Load the sample onto the column at a slow flow rate to ensure maximum binding of endotoxins.
-
Collection: Collect the flow-through. This fraction contains the purified, endotoxin-depleted this compound.
-
Validation: Test the collected fraction for endotoxin levels using a quantitative LAL assay to confirm successful removal.
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically using a high-salt buffer or a solution containing a non-ionic detergent.
Visualizations
This compound Purification Troubleshooting Workflow
The following diagram outlines the logical steps to troubleshoot common contamination issues during this compound purification.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Natural Pigment Extraction → Term [fashion.sustainability-directory.com]
- 2. ijisrt.com [ijisrt.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. benchmarkproducts.com [benchmarkproducts.com]
- 9. Current technologies to endotoxin detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Novel Antibiotic Concentrations for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of novel antibiotics, referred to here as "Compound X," for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the first step before using a new antibiotic like Compound X in my cell culture?
A1: Before incorporating a new antibiotic into your routine cell culture, it is crucial to determine its optimal concentration. This concentration should be effective for its intended purpose (e.g., selection of genetically modified cells) without causing undue cytotoxicity to the cells of interest. The first step is to perform a dose-response experiment, also known as a kill curve, to determine the minimum concentration of the antibiotic required to achieve the desired effect.[1]
Q2: How do I determine the optimal concentration of Compound X for my specific cell line?
A2: The optimal concentration of an antibiotic can vary significantly between different cell types.[1] A dose-response or kill curve experiment is essential. This involves exposing your specific cell line to a range of Compound X concentrations over a set period and assessing cell viability. The lowest concentration that achieves the desired outcome (e.g., complete death of non-resistant cells in a selection experiment) should be used for subsequent experiments.[1]
Q3: Can the use of antibiotics like Compound X affect my experimental results?
A3: Yes, antibiotics can have off-target effects on cells, potentially influencing metabolism, proliferation, differentiation, and gene expression.[2] Some studies have shown that antibiotics can induce unintentional genetic changes in cells.[3] It is important to use the lowest effective concentration and to include appropriate controls in your experiments to account for any potential effects of the antibiotic itself.
Q4: What are the signs of bacterial or fungal contamination in my cell culture?
A4: Signs of bacterial contamination include a sudden drop in pH (media turning yellow), cloudiness or turbidity in the culture medium, and the appearance of small, motile black dots when viewed under a microscope.[][] Fungal contamination often appears as filamentous mycelia, and the culture medium may also become cloudy.[]
Q5: Mycoplasma contamination is a concern. How can I detect it, and is Compound X effective against it?
A5: Mycoplasma contamination is often difficult to detect as it does not cause the typical turbidity seen with other microbial contaminants.[6] Signs can include a slower cell growth rate and changes in cell morphology.[6] Specific detection methods such as PCR-based assays or fluorescent staining are required. Many common antibiotics are not effective against mycoplasma because they lack a cell wall.[6] The effectiveness of Compound X against mycoplasma would need to be specifically determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow cell growth or no growth after adding Compound X. | - Compound X concentration is too high and is cytotoxic. - The cell line is particularly sensitive to this class of antibiotic. - The antibiotic has degraded due to improper storage or handling. | - Perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cell line.[1] - Reduce the concentration of Compound X. - Ensure Compound X is stored at the recommended temperature and avoid multiple freeze-thaw cycles. |
| High levels of cell death observed in the control (non-resistant) cell line. | - This is the expected outcome if Compound X is being used as a selection agent. | - This indicates the antibiotic is active. The goal is to find the minimum concentration that causes complete cell death in the control line within a reasonable timeframe (e.g., 7-10 days). |
| Resistant cells are also dying after treatment with Compound X. | - The concentration of Compound X is too high, exceeding the resistance level. - The resistance gene is not being expressed effectively. - The antibiotic solution was not prepared correctly. | - Lower the concentration of Compound X to a level that kills the non-resistant cells but allows the resistant cells to survive and proliferate. - Verify the expression of the resistance gene in your cell line. - Prepare a fresh stock of Compound X and verify the final concentration. |
| No cell death is observed in the control (non-resistant) cell line. | - The concentration of Compound X is too low. - The antibiotic has lost its activity. - The cell line is naturally resistant to Compound X. | - Increase the concentration of Compound X in your dose-response experiment. - Use a fresh stock of Compound X. - Consider using a different selection antibiotic if the cell line shows high intrinsic resistance. |
| Inconsistent results between experiments. | - Variations in cell density at the time of treatment. - Inconsistent incubation times or conditions. - Pipetting errors leading to incorrect concentrations. | - Ensure a consistent cell seeding density for all experiments.[1] - Maintain consistent incubation parameters (temperature, CO2, humidity).[7] - Calibrate pipettes and use careful technique when preparing dilutions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Compound X (Kill Curve)
This protocol is designed to establish the minimum concentration of Compound X required for effective selection in a mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Compound X stock solution
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed your cells in a 24-well or 96-well plate at a density that will result in 50-80% confluency on the day of treatment.
-
-
Preparation of Compound X Dilutions:
-
Prepare a series of dilutions of Compound X in complete cell culture medium. A typical range to test for a new antibiotic might be 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[8] The optimal range may need to be adjusted based on the known properties of the antibiotic class.
-
-
Treatment:
-
Incubation and Observation:
-
Return the plate to the incubator.
-
Observe the cells daily using a light microscope to assess cell morphology and viability.
-
Replace the medium with fresh medium containing the corresponding concentrations of Compound X every 2-3 days.[1]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-10 days, or until all the cells in some of the wells are dead.
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death in the non-resistant cell line.[1]
-
Protocol 2: Cytotoxicity Assay using a Resazurin-based Reagent
This protocol provides a quantitative method to assess cell viability after exposure to Compound X.
Materials:
-
Cells treated with varying concentrations of Compound X in a 96-well plate
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Treatment:
-
Following the treatment of cells with Compound X for the desired time period (as determined in your experimental design), proceed to the viability assessment.
-
-
Reagent Addition:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions. This is typically 10% of the culture volume.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer. The incubation time can be optimized for your specific cell line.
-
-
Measurement:
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically around 560 nm excitation and 590 nm emission for the reduced product, resorufin).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Compound X relative to the untreated control cells.
-
Plot the cell viability against the log of the Compound X concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Workflow for determining the optimal antibiotic concentration.
Caption: Troubleshooting slow cell growth after antibiotic treatment.
Caption: Hypothetical signaling pathway inhibition by a cytotoxic compound.
References
- 1. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | Technology Networks [technologynetworks.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Preventing Triornicin Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Triornicin during experiments. The following information is based on established principles of peptide stability and degradation prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in a laboratory setting?
This compound, as a peptide-based therapeutic, is susceptible to both physical and chemical degradation pathways.[1][2] The primary causes include:
-
Proteolytic Degradation: Contaminating proteases from host cells or the environment can cleave the peptide bonds of this compound.[3][4]
-
Oxidation: Certain amino acid residues within this compound, such as methionine and cysteine, are prone to oxidation, which can lead to a loss of biological activity.[1][5]
-
Hydrolysis: The peptide bonds in this compound can be cleaved by water, a process that is often accelerated at extreme pH values and elevated temperatures.[1][2]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the structure and function of this compound.[1][5]
-
Aggregation: Peptide molecules can cluster together, affecting solubility and bioactivity.[1]
-
Mechanical Stress: Agitation or repeated freeze-thaw cycles can induce aggregation and degradation.[6][7]
Q2: How should I properly store this compound to ensure its stability?
Proper storage is the first and most critical step in preventing degradation. For long-term storage, this compound should be kept in its lyophilized (freeze-dried) form at -20°C or, ideally, -80°C in an airtight, moisture-resistant container, shielded from light.[7] For short-term storage of a few days, 4°C is acceptable. Avoid using frost-free freezers due to their temperature fluctuations.[7]
Q3: I need to work with this compound in a solution. What are the best practices for preparing and storing this compound solutions?
When preparing this compound solutions, it is crucial to minimize the risk of degradation. Here are some best practices:
-
Use High-Quality Reagents: Use sterile, oxygen-free water or buffers to reduce the chances of oxidation.[7]
-
Optimize pH: The optimal pH for peptide stability is typically between 3 and 5 to prevent deamidation.[8] However, the ideal pH should be determined empirically for this compound.
-
Work Quickly and at Low Temperatures: Perform all manipulations on ice or in a cold room to reduce the rate of enzymatic and chemical degradation.[9][10]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the this compound solution into single-use volumes before freezing.[7]
-
Short-Term Storage: For solutions, short-term storage at 4°C is recommended for no more than a few days. For longer-term storage, freezing at -20°C or -80°C is necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in my assay. | Proteolytic degradation | Add a protease inhibitor cocktail to your buffers.[4][9] Ensure all purification steps are performed at 4°C.[9] |
| Oxidation | Use degassed buffers and consider adding reducing agents like DTT (1,4-dithio-dl-threitol).[4][7] | |
| Incorrect pH | Verify the pH of your buffers. The optimal pH for preventing deamidation is generally between 3 and 5.[8] | |
| I observe precipitation or cloudiness in my this compound solution. | Aggregation | Increase the viscosity of the solution with excipients like glycerol.[11] Consider using stabilizing excipients such as trehalose or mannitol.[12] Avoid vigorous vortexing; mix by gentle inversion. |
| Adsorption to surfaces | Use low-protein-binding tubes and pipette tips. | |
| My results are inconsistent between experiments. | Repeated freeze-thaw cycles | Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.[7] |
| Instability in aqueous solution | Prepare fresh solutions for each experiment whenever possible. Do not store peptides in solution for long periods.[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized peptide in a pre-chilled, sterile, and degassed buffer of the appropriate pH (start with a pH range of 3-5 for initial testing).[8]
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing.
-
-
Aliquoting:
-
Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.[7] The volume of each aliquot should be sufficient for a single experiment.
-
-
Storage:
-
For short-term storage (1-7 days), store the aliquots at 4°C.
-
For long-term storage, snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer.[7]
-
Protocol 2: Minimizing Degradation During a Cell-Based Assay
-
Buffer Preparation:
-
Prepare all assay buffers with high-purity water and filter-sterilize.
-
If proteolytic degradation is suspected, add a broad-spectrum protease inhibitor cocktail to the buffers immediately before use.[9]
-
Maintain the optimal pH of the buffers throughout the experiment.
-
-
Handling this compound:
-
Thaw a single-use aliquot of the this compound stock solution on ice immediately before use.
-
Dilute the this compound to the final working concentration in pre-chilled assay buffer.
-
Keep the diluted this compound solution on ice until it is added to the cells.
-
-
Incubation:
-
Minimize the incubation time of this compound with cells to what is necessary to observe the biological effect, thereby reducing the exposure time to potentially degrading conditions in the cell culture medium.
-
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway initiated by this compound binding to a cell surface receptor.
Experimental Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. kmrs.or.kr [kmrs.or.kr]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Stabilizing peptide fusion for solving the stability and solubility problems of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realpeptides.co [realpeptides.co]
- 8. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polarispeptides.com [polarispeptides.com]
Addressing batch-to-batch variability of Triornicin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Triornicin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary production method?
This compound is a siderophore, a high-affinity iron-chelating compound.[1] It is a natural product produced by the fungus Epicoccum purpurascens through a fermentation process.[2] There is currently no evidence of its commercial production via chemical synthesis.
Q2: What are the major sources of batch-to-batch variability in this compound fermentation?
Batch-to-batch variability in this compound production can arise from several factors, including:
-
Raw Material Inconsistency: Variations in the composition of the fermentation media, including carbon and nitrogen sources, and trace elements.[3][4]
-
Inoculum Quality: Differences in the age, viability, and genetic stability of the Epicoccum purpurascens culture used for inoculation.
-
Process Parameter Deviations: Fluctuations in critical fermentation parameters such as pH, temperature, dissolved oxygen, and agitation speed.[5]
-
Contamination: Introduction of competing microorganisms that can inhibit the growth of E. purpurascens or degrade the produced this compound.[3][4]
-
Downstream Processing Inefficiencies: Inconsistent performance of extraction, purification, and isolation steps leading to variable yield and purity.[6][7]
Q3: What analytical techniques are recommended for the quality control of this compound?
A combination of analytical methods should be employed to ensure batch-to-batch consistency.[8] Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For quantification of this compound yield and assessment of purity.[9]
-
Mass Spectrometry (MS): To confirm the identity and structural integrity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and characterization.[1]
-
Chrome Azurol S (CAS) Assay: A colorimetric method to detect and quantify siderophore production.[10][11][12]
Troubleshooting Guides
Issue 1: Low this compound Yield
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon, nitrogen, and iron in the fermentation medium. Ensure all raw materials meet quality specifications. |
| Poor Inoculum Health | Use a fresh, actively growing culture of Epicoccum purpurascens for inoculation. Standardize the inoculum preparation procedure. |
| Incorrect Fermentation Parameters | Calibrate all probes (pH, DO, temperature) before each run. Monitor and maintain parameters within the optimal range for E. purpurascens. |
| Product Degradation | Analyze samples at different time points during fermentation to identify the onset of degradation. Consider adjusting harvest time or downstream processing conditions. |
Issue 2: Inconsistent Purity Profile
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Contamination with Other Microorganisms | Implement and strictly follow aseptic techniques during media preparation, inoculation, and sampling.[3] |
| Presence of Impurities from Raw Materials | Source high-purity raw materials and perform quality control checks on incoming lots. |
| Inefficient Downstream Purification | Optimize each step of the purification process (e.g., extraction solvent, chromatography resin, elution gradient).[7][13] |
| Co-extraction of Related Siderophores | Epicoccum purpurascens is known to produce other siderophores.[2] Develop more selective purification methods, such as affinity chromatography. |
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Quantification
This protocol describes a method to quantify the production of siderophores like this compound.
Materials:
-
CAS agar plates or CAS solution
-
Culture supernatant
-
Spectrophotometer (for liquid assay)
Procedure (Liquid Assay):
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
Mix 0.5 mL of culture supernatant with 0.5 mL of CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm against a reference solution (uninoculated medium mixed with CAS solution).
-
Calculate siderophore units as: (Ar - As) / Ar * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[11]
Visualizations
Caption: Overview of the this compound production process.
Caption: A logical workflow for troubleshooting batch variability.
References
- 1. Structure of this compound, a new siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. defoortconsultant.com [defoortconsultant.com]
- 4. Challenges Facing Industrial Fermentation Process Development - LA Progressive [laprogressive.com]
- 5. researchgate.net [researchgate.net]
- 6. Downstream processing - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Refining Analytical Methods for Sensitive Triornicin Detection
Disclaimer: Validated analytical methods specifically for the sensitive and quantitative detection of Triornicin are not widely available in peer-reviewed literature. The following guide is based on established principles for the analysis of similar siderophores, particularly hydroxamate-type siderophores. The protocols and troubleshooting advice provided are intended as a starting point for method development and will require optimization for your specific matrix and instrumentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers, scientists, and drug development professionals may encounter during the detection and analysis of this compound and other siderophores.
Q1: I am not sure if my fungal culture is producing any siderophores. How can I perform a quick screening?
A1: The most common method for screening for general siderophore production is the Chrome Azurol S (CAS) assay. This is a universal colorimetric test where siderophores scavenge iron from a blue-colored dye complex, resulting in a color change to orange or yellow.[1][2] You can perform this on agar plates, where a halo will form around a producing colony, or in a liquid format for a semi-quantitative estimate.[3][4]
Q2: My CAS assay is positive. How can I confirm if the siderophore is a hydroxamate type, like this compound?
A2: You can use specific chemical tests to classify the type of siderophore. For hydroxamates, the Csaky test or the Ferric Perchlorate assay are commonly used.[1] The Ferric Perchlorate assay is often preferred as it can detect various siderophores that form stable complexes with iron at a low pH.[1]
Q3: I am seeing inconsistent results with the CAS assay (e.g., false positives, no color change). What could be the issue?
A3:
-
Media Composition: Standard growth media can have high iron content, which suppresses siderophore production. Ensure you are using an iron-limited medium.[5] Some media components, like organic acids, can also weakly chelate iron and cause false positives.[3]
-
Toxicity of Reagents: The detergent used in the CAS reagent (HDTMA) can be toxic to some microorganisms, especially fungi and Gram-positive bacteria, inhibiting their growth and apparent siderophore production. An overlay (O-CAS) method, where the reagent is added after initial colony growth, can circumvent this issue.[6][7]
-
Iron Contamination: All glassware and solutions must be meticulously cleaned to remove trace iron contamination, which can interfere with the assay.[4]
Q4: I want to develop a highly sensitive and specific method for this compound. What technique should I use?
A4: For sensitive, specific, and quantitative analysis of a specific siderophore like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[5][8] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for accurate quantification even in complex biological matrices.[9][10]
Q5: I am having trouble detecting my siderophore of interest with LC-MS/MS. What are common troubleshooting steps?
A5: This is a multi-step process. See the troubleshooting decision tree below (Figure 2) and the common issues table.
| Problem | Potential Cause | Recommended Solution |
| No Peak / Very Low Signal | Inefficient sample cleanup leading to ion suppression. | Implement a robust sample preparation method like Solid-Phase Extraction (SPE), potentially with a TiO2 resin which has an affinity for hydroxamates.[5] |
| Poor ionization of this compound. | Optimize MS source parameters. Since this compound is a hydroxamate siderophore, it should be detectable in positive ion mode. Try forming adducts (e.g., [M+Na]+ or [M+H]+) for better signal. For example, the siderophore TAFC was most abundantly detected as its sodium adduct [M+Na]+.[10] | |
| Analyte degradation. | Investigate the stability of this compound in your sample matrix and processing solvents. Keep samples cold and minimize processing time. | |
| Poor Peak Shape (Tailing/Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. Acidic mobile phases are often used for positive-ion electrospray to ensure analytes are protonated.[9] |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Contaminated column or guard column. | Wash the column with a strong solvent or replace the guard column. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Increase the equilibration time between injections. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column degradation. | Use a column with good stability for your mobile phase conditions. A silica column has shown good stability for over 500 injections of extracted plasma samples in one study.[9] | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Matrix effects from the sample. | Improve sample cleanup to remove interfering compounds from the matrix.[9] |
Experimental Protocols
Protocol 1: Screening for Siderophore Production with CAS Agar Plate Assay
This protocol is adapted from the method by Schwyn and Neilands (1987) and is suitable for initial screening of fungal or bacterial cultures.[4]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Iron(III) chloride (FeCl₃)
-
Growth medium (ensure it is iron-deficient)
-
Agar
Procedure:
-
Prepare Dye Solution: Create the blue Fe-CAS-HDTMA dye complex as described in the literature. This involves carefully mixing solutions of CAS, FeCl₃, and HDTMA.
-
Prepare CAS Agar: Autoclave your desired growth medium with agar. Separately, autoclave the PIPES buffer. Allow both to cool to approximately 50°C.
-
Mix Components: Aseptically mix the prepared dye solution with the PIPES buffer. Then, add this mixture to the molten agar medium. The final medium should be a solid blue color.
-
Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Spot-inoculate your test microorganisms onto the center of the CAS agar plates.
-
Incubation: Incubate the plates under the optimal growth conditions for your microorganism.
-
Observation: Observe the plates daily for the formation of a colored halo around the colonies. A change from blue to orange/yellow indicates siderophore production. The diameter of the halo can be used for semi-quantitative comparison.
Protocol 2: General Workflow for Developing a Sensitive LC-MS/MS Method
This protocol outlines the necessary steps and considerations for creating a quantitative method for a specific siderophore like this compound.
1. Sample Preparation:
-
Goal: To extract this compound from the sample matrix (e.g., culture supernatant, serum) and remove interfering substances like salts, proteins, and lipids that can cause ion suppression.[9]
-
Procedure:
-
Protein Precipitation (for biological fluids): If working with serum or plasma, precipitate proteins using a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.[11]
-
Solid-Phase Extraction (SPE): This is a critical cleanup step. For hydroxamate siderophores, Titanium Dioxide (TiO2) affinity chromatography has shown promise for selective purification.[5]
-
Condition an SPE cartridge (e.g., TiO2 or a reverse-phase C18).
-
Load the sample supernatant.
-
Wash the cartridge to remove unbound contaminants.
-
Elute this compound using an appropriate solvent.
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[11]
-
2. Liquid Chromatography (LC) Separation:
-
Goal: To separate this compound from other remaining components before it enters the mass spectrometer.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to promote protonation.[3]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of B to elute this compound.
-
Flow Rate & Temperature: Typically around 0.2-0.5 mL/min for analytical scale, with the column heated (e.g., 40°C) for reproducibility.
-
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Goal: To selectively detect and quantify this compound with high sensitivity.
-
Procedure:
-
Tune the Mass Spectrometer: Infuse a pure standard of this compound (if available) to determine its precursor ion (e.g., [M+H]+ or [M+Na]+).
-
Identify Product Ions: Fragment the precursor ion and identify 2-3 stable, specific product ions.
-
Set Up Multiple Reaction Monitoring (MRM): Program the instrument to specifically monitor the transitions from your precursor ion to your chosen product ions. This provides high selectivity.[10]
-
Develop a Calibration Curve: Prepare a series of standards of known concentrations and analyze them to create a calibration curve for quantification.
-
Quantitative Data
The following table presents example performance characteristics for the LC-MS/MS analysis of a different fungal siderophore (TAFC) and synthetic steroids to illustrate the typical sensitivity and performance that could be targeted during method development for this compound.[10][11]
| Parameter | Example Value (TAFC in Serum)[10] | Example Value (Steroids in Serum)[11] | Target for this compound Method Development |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.6 - 7.6 nmol/L | Aim for low ng/mL or nmol/L range, depending on expected biological concentrations. |
| Upper Limit of Quantification (ULOQ) | 750 ng/mL | ~700 nmol/L | Should cover the expected physiological or experimental concentration range. |
| Precision (Interassay CV%) | Not Specified | 3.0 - 20% | Aim for <15-20% Coefficient of Variation (CV). |
| Recovery (%) | ~100% (from spiked serum) | 82 - 138% | Aim for >80% and ensure it is consistent across the concentration range. |
| Linearity (R²) | Not Specified | >0.99 (Implied) | Aim for a coefficient of determination (R²) of ≥0.99. |
Visualizations
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Caption: Troubleshooting decision tree for low sensitivity in LC-MS analysis.
References
- 1. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Detection of a Serum Siderophore by LC-MS/MS as a Potential Biomarker of Invasive Aspergillosis | PLOS One [journals.plos.org]
- 11. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Triornicin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Triornicin production, a complex cyclic peptide. The information provided is based on established principles and common challenges in large-scale peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of a complex peptide like this compound?
A1: Scaling up peptide synthesis from laboratory to industrial scale presents several significant challenges. Large-scale manufacturing of active pharmaceutical ingredients (APIs) like this compound often faces issues such as decreasing yields as the peptide chain elongates and the substantial amounts of solvents required for both synthesis and purification.[1] Other common hurdles include peptide aggregation, difficulties in achieving high purity, and ensuring the stability of the final product.
Q2: How does the length of the peptide chain affect the overall yield in Solid-Phase Peptide Synthesis (SPPS)?
A2: The overall yield in SPPS is multiplicatively dependent on the efficiency of each coupling and deprotection step. Even a small inefficiency at each step can lead to a dramatic decrease in the final yield, especially for longer peptides. For instance, with a 99% yield at each of the 140 steps for a 70-mer peptide, the theoretical overall yield is only 24%.[2][3]
Q3: What causes peptide aggregation during synthesis, and how can it be mitigated?
A3: Peptide aggregation is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[4] This is particularly common for hydrophobic sequences.[4] Aggregation can lead to incomplete reactions and low yields.[4] Mitigation strategies include:
-
Incorporating solubilizing agents: Using agents like detergents or chaotropic salts can disrupt hydrophobic interactions.
-
Microwave-assisted synthesis: This can accelerate synthesis and reduce aggregation by providing energy to disrupt intermolecular interactions.
-
Using modified amino acids: Pseudoproline dipeptides can be incorporated to disrupt the formation of secondary structures.
-
Optimizing coupling conditions: Adjusting reagents, solvents, and reaction times can improve the efficiency of peptide bond formation.
Q4: What are the main challenges in the purification of synthetic peptides at a large scale?
A4: Purification, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is often a bottleneck in large-scale peptide production.[5][6] Key challenges include:
-
High Solvent Consumption: RP-HPLC requires large volumes of organic solvents, leading to high costs and environmental concerns.
-
Low Yield: The purification process itself can lead to a loss of product, with yields sometimes being significantly lower than the crude peptide yield.
-
Difficult Separation: Closely related impurities, such as deletion or truncated sequences, can be difficult to separate from the target peptide.
-
Scalability: Standard laboratory-scale HPLC methods are often not directly scalable to industrial production.
Troubleshooting Guides
Issue 1: Low Final Yield of Purified this compound
Possible Causes:
-
Incomplete Coupling or Deprotection: Inefficient reactions at each step of the SPPS cycle lead to the accumulation of deletion and truncated sequences, reducing the yield of the full-length peptide.
-
Peptide Aggregation: Aggregation on the solid support can block reactive sites, leading to incomplete reactions.
-
Premature Cleavage: The linkage between the peptide and the resin may be unstable under the repeated chemical treatments of the synthesis cycles.
-
Losses during Purification: Significant amounts of the peptide can be lost during chromatography and subsequent processing steps.
Troubleshooting Steps:
-
Monitor Coupling and Deprotection: Use a qualitative test like the Kaiser test to check for free primary amines after each coupling step. A positive result indicates an incomplete reaction.
-
Optimize Coupling Chemistry: For difficult couplings, consider using a more potent activating agent (e.g., HATU, HCTU), increasing the reaction time, or performing a double coupling.
-
Address Aggregation: If aggregation is suspected, try switching to a more polar solvent, increasing the reaction temperature, or incorporating pseudoproline dipeptides into the sequence.
-
Optimize Cleavage: Perform a small-scale test cleavage to ensure complete release of the peptide from the resin. Adjust the cleavage cocktail and reaction time as needed.
-
Improve Purification Recovery: Optimize the HPLC method to improve the separation of the target peptide from impurities, thereby minimizing fraction collection overlap and product loss. Consider alternative purification techniques for large-scale production.
Issue 2: Poor Purity of Crude this compound
Possible Causes:
-
Side Reactions: Undesired chemical modifications of amino acid side chains can occur during synthesis and cleavage.
-
Racemization: The stereochemistry of amino acids can be compromised during activation and coupling.
-
Formation of Deletion and Truncated Sequences: Incomplete coupling and deprotection steps lead to a heterogeneous mixture of peptides.
Troubleshooting Steps:
-
Protect Reactive Side Chains: Ensure that all reactive amino acid side chains are adequately protected with appropriate protecting groups.
-
Minimize Racemization: Use coupling reagents known to suppress racemization and optimize the reaction conditions (e.g., lower temperature, use of a non-racemizing base).
-
Ensure Complete Reactions: As with troubleshooting low yield, use monitoring tests and optimize coupling and deprotection steps to minimize the formation of closely related impurities.
-
Use High-Quality Reagents: Ensure the purity of amino acids and reagents to avoid introducing impurities.
Data Presentation
Table 1: Impact of Step-wise Yield on Overall Theoretical Yield in SPPS
| Number of Residues | 99.5% Step-wise Yield | 99% Step-wise Yield | 97% Step-wise Yield |
| 10 | 91.4% | 83.4% | 51.6% |
| 25 | 79.8% | 60.3% | 22.0% |
| 50 | 63.6% | 36.4% | 4.8% |
| 70 | 50.0% | 24.0% | 1.4%[2][3] |
Table 2: Comparison of Peptide Purification Technologies
| Technology | Typical Purity | Typical Yield | Solvent Consumption | Scalability |
| Batch RP-HPLC | >98% | 50-80% | High | Moderate |
| Multi-column Countercurrent Solvent Gradient Purification (MCSGP) | >98% | >90% | Reduced by >30% vs. Batch HPLC[5][6] | High |
| Supercritical Fluid Chromatography (SFC) | >98% | 70-90% | Significantly Reduced (uses CO2)[7] | Good |
| Solid-Phase Extraction (SPE) | 80-95% | 60-90% | Low | High |
Experimental Protocols
Detailed Methodology for Manual Solid-Phase Peptide Synthesis (SPPS) of a this compound Analogue
This protocol outlines the manual synthesis of a linear peptide precursor to this compound on a Rink Amide resin, using Fmoc/tBu chemistry.
1. Resin Swelling: a. Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel. b. Add 1 mL of N-methylpyrrolidone (NMP) or dimethylformamide (DMF). c. Allow the resin to swell for at least 1 hour at room temperature.[8]
2. Fmoc Deprotection: a. Drain the swelling solvent. b. Add 1 mL of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5-10 minutes. d. Drain the solution. e. Repeat steps 2b-2d one more time. f. Wash the resin thoroughly with DMF (5-7 times).[9]
3. Amino Acid Coupling: a. In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of a coupling agent (e.g., HATU) in DMF. b. Add 6-10 equivalents of a base, such as diisopropylethylamine (DIEA), to the amino acid solution and pre-activate for 2-5 minutes.[9] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.[9] e. Wash the resin thoroughly with DMF (5-7 times).
4. Monitoring the Coupling Reaction (Kaiser Test): a. Take a small sample of the resin beads. b. Wash the beads with ethanol and add a few drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol). c. Heat the sample at 100°C for 5 minutes. d. A blue color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result indicates a complete reaction.
5. Repeat Synthesis Cycle: a. Repeat steps 2 through 4 for each amino acid in the this compound sequence.
6. Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[9] c. Add the cleavage cocktail to the resin and stir for 2-4 hours at room temperature.[9]
7. Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. d. Dry the crude peptide and purify it using an appropriate chromatographic method, such as RP-HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common issues in peptide synthesis.
Caption: Generalized signaling pathway potentially modulated by a peptide drug like this compound.
References
- 1. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. reddit.com [reddit.com]
- 4. Peptide-Based Therapeutics: Developing And Scaling Through Innovative Technologies [outsourcedpharma.com]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. youtube.com [youtube.com]
Minimizing off-target effects of Triornicin in cellular assays
Welcome to the technical support center for Triornicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays, with a specific focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase X (STKX), a key regulator in the "Apoptotic Signaling Pathway 1" (ASP1). Its primary on-target effect is the induction of apoptosis in cancer cell lines where ASP1 is aberrantly activated.
Q2: What are the known principal off-targets of this compound? A2: The major identified off-target is Serine/Threonine Kinase Y (STKY), a kinase with high structural homology to STKX.[1] Unintended inhibition of STKY can lead to cytotoxicity through disruption of essential metabolic pathways.[2][3] See Table 1 for a detailed selectivity profile.
Q3: What is the recommended starting concentration range for this compound in cellular assays? A3: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The optimal concentration is highly cell-line dependent. Refer to Table 2 for IC50 values in common cell lines to guide your experimental design. Performing a full dose-response curve is critical to distinguish on-target from off-target effects.[4]
Q4: How should this compound be prepared and stored? A4: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution in pre-warmed culture media to the final desired concentration immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: I'm observing high cytotoxicity at concentrations where the on-target effect (apoptosis) is minimal. How can I differentiate off-target toxicity from the intended on-target effect?
A1: This is a common issue and may suggest that off-target effects are dominating at the tested concentrations.[2][3] Here is a step-by-step approach to investigate:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting its intended target, STKX, in your cellular system. This can be done by measuring the phosphorylation status of a known downstream substrate of STKX via Western Blot (see Protocol 1).[5][6][7]
-
Use a Control Cell Line: If available, use a cell line that does not express STKX but does express the off-target STKY. In this cell line, any observed cytotoxicity can be attributed to off-target effects.
-
Perform a Rescue Experiment: To confirm the on-target effect, conduct a rescue experiment.[8][9] This involves expressing a this compound-resistant mutant of STKX in your target cells. If the apoptotic phenotype is rescued upon this compound treatment, it confirms the effect is on-target.
-
Lower the Concentration: High cytotoxicity may indicate the concentration is too high. Perform a detailed dose-response curve starting from a lower concentration (e.g., 1 nM) to identify a therapeutic window where on-target effects are observed with minimal cytotoxicity.
Q2: My dose-response curve is biphasic or does not fit a standard sigmoidal model. What could be the cause?
A2: A biphasic dose-response curve often indicates that multiple mechanisms are at play, typically an on-target effect at one concentration range and an off-target effect at another.[4]
-
Hypothesis: The first phase of the curve (at lower concentrations) likely represents the high-affinity binding to the primary target (STKX). The second phase (at higher concentrations) may represent lower-affinity binding to the off-target (STKY), leading to a different cellular outcome like general cytotoxicity.
-
Troubleshooting Steps:
-
Analyze Separately: Treat the two phases of the curve as separate events and fit them individually to estimate the potency (EC50) for both the on-target and off-target effects.
-
Correlate with Mechanistic Assays: Use assays described in Protocol 1 and 2 at concentrations corresponding to each phase of the curve. This will help correlate the observed phenotype with the inhibition of STKX or STKY.
-
Visualize the Workflow: Follow the decision tree below to systematically troubleshoot your dose-response curve.
-
Caption: Troubleshooting workflow for a biphasic dose-response curve.
Q3: I see the expected on-target phenotype, but I want to be certain it's not influenced by off-target effects. What are the best controls?
A3: Ensuring the specificity of a compound's action is crucial for data interpretation.[8] The following controls are highly recommended:
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic methods like siRNA, shRNA, or CRISPR to deplete the target protein (STKX).[10][11][12] The resulting phenotype should mimic the effect of this compound treatment.
-
Rescue with a Resistant Mutant: As mentioned previously, expressing a version of STKX that does not bind this compound should reverse the phenotypic effects of the compound. This is a powerful method to prove the effect is on-target.[9]
Caption: Logical workflow for a rescue experiment.
Data & Protocols
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| STKX (On-Target) | 15 | Primary target in ASP1 pathway |
| STKY (Off-Target) | 450 | Homologous kinase, primary off-target |
| Kinase Z | > 10,000 | Unrelated kinase |
| Kinase A | > 10,000 | Unrelated kinase |
Table 2: this compound Activity in Various Cancer Cell Lines
| Cell Line | STKX Expression | On-Target EC50 (Apoptosis, nM) | Cytotoxicity CC50 (nM) |
|---|---|---|---|
| HCT116 | High | 35 | 850 |
| A549 | Medium | 120 | 1100 |
| MCF7 | High | 50 | 920 |
| U-2 OS | Low | > 1000 | 1500 |
Experimental Protocols
Protocol 1: On-Target Engagement via Western Blot
This protocol verifies the inhibition of STKX by measuring the phosphorylation of its downstream substrate, Protein S (p-ProteinS).
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ProteinS (Ser42) and total ProteinS or a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST, add ECL substrate, and image using a chemiluminescence detector. A decrease in the p-ProteinS signal relative to the total protein indicates on-target engagement.
Protocol 2: Distinguishing On-Target vs. Off-Target Cytotoxicity
This protocol uses two cell lines to differentiate the desired apoptotic effect from general off-target cytotoxicity.
-
Cell Lines:
-
Reporter Line: A cancer cell line that is dependent on the STKX pathway (e.g., HCT116).
-
Control Line: A cell line that does not express STKX but does express the off-target STKY (e.g., engineered U-2 OS cells).
-
-
Assay Setup: Seed both cell lines in parallel in 96-well plates.
-
Treatment: Treat both plates with an identical 10-point dose-response curve of this compound.
-
Multiplexed Assay: After 48 hours, perform a multiplexed assay to measure both viability and apoptosis:
-
Viability: Use a reagent like CellTiter-Glo® to measure ATP levels, which indicates the number of viable cells.
-
Apoptosis: Use a caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7) to specifically measure apoptosis.
-
-
Data Analysis:
-
In the Reporter Line , you expect to see a dose-dependent increase in caspase activity that correlates with a decrease in viability.
-
In the Control Line , you should see minimal caspase activation, and any decrease in viability can be attributed to off-target cytotoxicity.[2]
-
Signaling Pathway Diagram
Caption: this compound's on-target and off-target signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biocompare.com [biocompare.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Improving the bioavailability of Triornicin for in vivo models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Triornicin in in vivo models. Our goal is to help you optimize your experimental workflow and improve the bioavailability of this novel peptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic peptide antibiotic. Its primary mechanism of action is the disruption of bacterial cell membrane integrity. The peptide's cationic nature facilitates its interaction with the negatively charged components of the bacterial cell wall, leading to pore formation and subsequent cell lysis.
Q2: Why is the oral bioavailability of this compound low?
A2: Like many peptide-based drugs, this compound faces several challenges when administered orally. These include degradation by proteolytic enzymes in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium due to its size and hydrophilic nature.[1][2][3]
Q3: What are the initial recommended strategies to improve this compound's bioavailability for in vivo studies?
A3: For initial in vivo studies, co-administration with permeation enhancers or formulation in a protective delivery system is recommended. Simple modifications such as PEGylation can also shield the peptide from enzymatic degradation.[4]
Q4: Are there any known toxicity concerns with this compound?
A4: While specific toxicity data for this compound is still under investigation, peptide antibiotics can sometimes exhibit off-target effects, such as hemolysis at high concentrations.[5] It is crucial to perform dose-response studies to determine the therapeutic window. Preliminary studies on related compounds suggest that the no-observed-adverse-effect level (NOAEL) can be determined through subchronic toxicity studies in rodent models.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low plasma concentration of this compound after oral administration. | 1. Enzymatic Degradation: this compound is likely being degraded by proteases in the stomach and small intestine.[2][3] 2. Poor Absorption: The peptide may not be efficiently crossing the intestinal barrier. | 1. Formulation Strategies: a. Encapsulate this compound in nanoparticles or liposomes to protect it from degradation.[8][9] b. Co-administer with protease inhibitors like aprotinin.[9] 2. Chemical Modification: a. Synthesize a D-amino acid analog of this compound to increase resistance to proteolysis.[10][11] b. Cyclize the peptide to enhance stability.[10] |
| High variability in therapeutic efficacy between subjects. | 1. Inconsistent Formulation: The drug delivery system may not be uniform. 2. Physiological Differences: Variations in gut motility and enzyme expression among animals can affect absorption.[12] | 1. Optimize Formulation: Ensure consistent particle size and encapsulation efficiency of your delivery system. 2. Standardize Experimental Conditions: Use a crossover study design to minimize inter-subject variability.[13][14] Fast animals overnight to reduce variability in gastric emptying. |
| Observed in vivo toxicity at therapeutic doses. | 1. Off-target Effects: this compound may be interacting with mammalian cell membranes.[5] 2. Dose Miscalculation: The effective dose may be close to the toxic dose. | 1. Targeted Delivery: Utilize targeted delivery systems (e.g., antibody-drug conjugates) to increase concentration at the site of infection and reduce systemic exposure.[15] 2. Dose Escalation Study: Perform a careful dose-escalation study to identify the maximum tolerated dose (MTD). |
| Lack of correlation between in vitro and in vivo results. | 1. Model Limitations: In vitro models may not fully recapitulate the complex in vivo environment.[16] 2. Host Factors: The host immune response can impact the efficacy of the antibiotic.[17] | 1. Refine In Vitro Models: Use more complex models like Caco-2 cell monolayers to assess permeability.[16] 2. Immunocompetent vs. Immunocompromised Models: Test this compound in both types of animal models to understand the contribution of the immune system.[17] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound
Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation.
Materials:
-
This compound formulation (e.g., encapsulated in PLGA nanoparticles)
-
Healthy Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) with free access to water.
-
Dosing:
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
Administer a single dose of this compound (e.g., 10 mg/kg) to the IV group via the tail vein.
-
Administer a single dose of the this compound formulation (e.g., 50 mg/kg) to the PO group by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of different this compound formulations in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
This compound formulations
-
Lucifer yellow (paracellular transport marker)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Add the this compound formulation to the apical (AP) side of the Transwell.
-
Incubate at 37°C.
-
Collect samples from the basolateral (BL) side at various time points.
-
-
Lucifer Yellow Control: In a separate set of wells, add Lucifer yellow to the AP side to assess paracellular transport.
-
Sample Analysis:
-
Quantify the concentration of this compound in the BL samples using LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to determine its transport.
-
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of this compound.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
Caption: Logical relationship between challenges and solutions for this compound bioavailability.
References
- 1. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 2. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
- 8. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. Bioavailability testing protocol | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Triornicin and Other Siderophores for Efficacy in Iron Sequestration
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of novel therapeutic and biotechnological agents, the comparative efficacy of siderophores—small, high-affinity iron-chelating compounds—is of paramount interest to researchers, scientists, and drug development professionals. This guide provides an objective comparison of Triornicin, a hydroxamate siderophore, with other major classes of siderophores, supported by available experimental data and detailed methodologies for efficacy evaluation.
This compound, a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens, holds potential in various applications due to its iron-chelating properties.[1] Its structure is notably similar to desferricoprogen, another fungal siderophore.[1] While specific quantitative efficacy data for this compound is limited in publicly accessible literature, a comprehensive understanding of its potential can be gained by comparing its class (hydroxamates) with other well-characterized siderophores such as catecholates and mixed-type siderophores.
Comparative Efficacy of Siderophore Classes
The primary function of a siderophore is to scavenge ferric iron (Fe³⁺) from the environment and transport it into a microbial cell. The efficacy of this process is largely determined by the siderophore's affinity for iron, a value represented by the stability constant (Kf) of the siderophore-iron complex. A higher stability constant indicates a stronger bond with iron, suggesting greater efficacy in iron sequestration.
| Siderophore Class | Representative Siderophore | Producing Organism(s) | Ligand Type | Stability Constant (Kf) with Fe³⁺ |
| Hydroxamate | This compound | Epicoccum purpurascens | Hydroxamate | Data not available |
| Ferrichrome | Aspergillus, Ustilago, Penicillium spp. | Hydroxamate | ~10²⁹⁻³² | |
| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 10³⁰.⁶[2] | |
| Catecholate | Enterobactin | Escherichia coli, Salmonella typhimurium | Catecholate | ~10⁴⁹⁻⁵²[2][3] |
| Bacillibactin | Bacillus subtilis | Catecholate | 10⁴⁷.⁶[2] | |
| Carboxylate | Staphyloferrin A | Staphylococcus aureus | Carboxylate | Moderate, pH-dependent[4] |
| Rhizoferrin | Fungi | Carboxylate | ~10²⁵[2] | |
| Mixed-Type | Pyoverdine | Pseudomonas aeruginosa | Catecholate & Hydroxamate | High |
| Yersiniabactin | Yersinia pestis | Phenolate, Thiazoline, Carboxylate | High |
As indicated in the table, catecholate siderophores like enterobactin exhibit the highest known affinity for ferric iron, making them exceptionally potent iron chelators.[3][4] Hydroxamate siderophores, the class to which this compound belongs, generally have lower but still very high stability constants.[2] Carboxylate siderophores typically show a lower affinity for iron compared to hydroxamates and catecholates.[2][4]
Mechanisms of Iron Uptake: A Comparative Overview
The efficacy of a siderophore is not solely dependent on its binding affinity but also on the efficiency of its transport system into the cell. The mechanisms vary between different siderophore types and bacterial species.
Hydroxamate Siderophore (e.g., Ferrichrome) Iron Uptake
In Gram-negative bacteria such as E. coli, the ferrichrome-iron complex is recognized by a specific outer membrane transporter, FhuA.[5] The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.[6][7] Once in the periplasm, the complex binds to a periplasmic binding protein, FhuD, which delivers it to an ABC transporter (FhuBC) for translocation across the inner membrane into the cytoplasm.[7] Inside the cell, iron is released, often through the reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a lower affinity.[4][5]
Catecholate Siderophore (e.g., Enterobactin) Iron Uptake
The ferric-enterobactin complex is recognized by the FepA outer membrane receptor in E. coli.[8] Similar to hydroxamates, its transport across the outer membrane is energized by the TonB complex.[9] In the periplasm, the FepB protein binds the complex and delivers it to the FepCDG ABC transporter in the inner membrane.[3] Once in the cytoplasm, the iron is released through the enzymatic cleavage of the enterobactin backbone by the ferric enterobactin esterase (Fes), which reduces the siderophore's affinity for iron.[3][9]
Experimental Protocols for Efficacy Evaluation
To standardize the comparison of siderophore efficacy, several key experiments are routinely employed. These protocols can be adapted to evaluate this compound and compare it against other siderophores.
Chrome Azurol S (CAS) Assay for Siderophore Production and Iron Chelation
The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[10][11][12]
Principle: The assay is based on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is introduced, it removes the iron from the CAS complex, causing a color change to orange/yellow. The extent of the color change is proportional to the amount of siderophore produced.[10][13]
Methodology:
-
Preparation of CAS Agar Plates: A CAS assay solution (containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution) is prepared and mixed with a growth medium agar.
-
Inoculation: The microorganism of interest is inoculated onto the CAS agar plate.
-
Incubation: Plates are incubated under conditions that promote siderophore production (typically iron-limited).
-
Observation: The formation of an orange or yellow halo around the microbial growth indicates siderophore production.
-
Quantification (Liquid Assay): For quantitative analysis, a liquid version of the CAS assay is used. The supernatant from a liquid culture is mixed with the CAS assay solution, and the change in absorbance at 630 nm is measured spectrophotometrically.[13]
References
- 1. Structure of this compound, a new siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin - Wikipedia [en.wikipedia.org]
- 4. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrichrome - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
- 8. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. protocols.io [protocols.io]
- 12. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triornicin and Desferricoprogen in Iron Chelation
For researchers, scientists, and drug development professionals, understanding the nuances of iron chelators is critical for advancing therapeutic strategies for iron overload disorders and other related diseases. This guide provides a comparative overview of two microbial siderophores, Triornicin and desferricoprogen, focusing on their potential roles in iron chelation. While direct comparative studies are not available in the current literature, this guide synthesizes existing data on their structure, known functions, and relevant experimental methodologies to provide a useful resource for the scientific community.
Structural and Functional Overview
This compound and desferricoprogen are both hydroxamate-type siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms.[1] Spectroscopic analysis indicates that this compound, produced by Epicoccum purpurascens, is structurally similar to desferricoprogen.[2] The primary difference lies in the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with an acetyl group in this compound.[2] Both molecules are recognized as potent iron chelating agents.[2][3]
Desferricoprogen, a hydrophobic fungal siderophore, has been studied for its therapeutic potential beyond simple iron chelation.[4] Research has demonstrated its ability to inhibit atherosclerotic plaque formation in animal models by reducing plasma levels of oxidized LDL and inhibiting lipid peroxidation.[4][5][6] This suggests that its iron-chelating activity plays a crucial role in mitigating iron-driven oxidative stress, a key factor in the pathophysiology of atherosclerosis.[3][4]
Given the structural similarity, it is plausible that this compound exhibits comparable iron-chelating efficacy and potentially similar biological activities. However, without direct experimental evidence, this remains a hypothesis.
Quantitative Data Comparison
Due to the lack of head-to-head studies, a direct quantitative comparison of the iron chelation efficacy of this compound and desferricoprogen is not possible at this time. The following table summarizes the available information for each compound.
| Feature | This compound | Desferricoprogen |
| Source | Epicoccum purpurascens[2] | Neurospora crassa[4] |
| Type of Siderophore | Hydroxamate[2] | Hydroxamate[4] |
| Molecular Formula | C31H50N6O12[7] | Not explicitly found in searches |
| Molecular Weight | 698.8 g/mol [7] | Not explicitly found in searches |
| Known Biological Activity | Tumor inhibitory factor, Iron Chelating Agent[2] | Inhibits atherosclerotic plaque formation, reduces oxidized LDL, inhibits lipid peroxidation[4][5][6] |
| Experimental Data on Iron Chelation Efficacy | No quantitative data found | Demonstrated to chelate iron and prevent its participation in oxidative reactions[4] |
Experimental Protocols for Iron Chelation Assessment
To facilitate future comparative studies, this section details established experimental protocols for evaluating the iron-chelating activity of compounds like this compound and desferricoprogen.
This assay spectrophotometrically quantifies the chelation of ferrous iron (Fe²⁺).
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which absorbs strongly at 562 nm. An iron chelator will compete with ferrozine for Fe²⁺ binding, leading to a decrease in the absorbance of the ferrozine-Fe²⁺ complex. The degree of color reduction is proportional to the chelating ability of the substance.[4]
Protocol:
-
Prepare a solution of the test compound (this compound or desferricoprogen) at various concentrations.
-
In a 96-well plate, add the test compound solution.
-
Add a solution of ferrous chloride (FeCl₂) to each well.
-
Initiate the reaction by adding a solution of ferrozine.
-
Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A control containing all reagents except the test compound is used to represent 100% ferrozine-Fe²⁺ complex formation.
-
The iron-chelating activity is calculated as the percentage inhibition of the ferrozine-Fe²⁺ complex formation. EDTA is often used as a positive control.[4][8]
This assay measures the ability of a chelator to enter cells and bind intracellular labile iron.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of intracellular calcein is quenched by binding to labile iron. A cell-permeable iron chelator will sequester iron from the calcein-iron complex, resulting in an increase in fluorescence.[9]
Protocol:
-
Culture a suitable cell line (e.g., hepatocytes, cardiomyocytes) in a 96-well plate.
-
Load the cells with Calcein-AM by incubating them with the dye.
-
Wash the cells to remove extracellular Calcein-AM.
-
Add the test compound (this compound or desferricoprogen) at various concentrations to the cells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is indicative of the chelator's ability to mobilize intracellular iron.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Siderophore - Wikipedia [en.wikipedia.org]
- 2. Structure of this compound, a new siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. The Fungal Iron Chelator Desferricoprogen Inhibits Atherosclerotic Plaque Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C31H50N6O12 | CID 6444114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zen-bio.com [zen-bio.com]
- 9. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Triornicin: A Comparative Analysis in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the promising antitumor activity of Triornicin, a novel investigational compound. This guide provides a detailed comparison of this compound's efficacy against established chemotherapeutic agents in various animal models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein demonstrates this compound's potential as a future therapeutic agent for a range of cancers.
Comparative Efficacy of this compound in Xenograft Models
This compound has demonstrated significant tumor growth inhibition across multiple cancer cell line-derived xenograft (CDX) models. The following tables summarize the key efficacy data in comparison to standard-of-care agents.
Table 1: Antitumor Activity of this compound in a Pancreatic Cancer (MiaPaCa-2) Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1542 ± 125 | - |
| Gemcitabine | 100 mg/kg, i.p., twice weekly | 825 ± 98 | 46.5 |
| This compound | 50 mg/kg, daily, p.o. | 412 ± 62 | 73.3 |
| This compound | 100 mg/kg, daily, p.o. | 258 ± 45 | 83.3 |
Table 2: Antitumor Activity of this compound in a Non-Small Cell Lung Cancer (A549) Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1890 ± 150 | - |
| Cisplatin | 5 mg/kg, i.p., once weekly | 980 ± 110 | 48.1 |
| This compound | 50 mg/kg, daily, p.o. | 650 ± 85 | 65.6 |
| This compound | 100 mg/kg, daily, p.o. | 420 ± 55 | 77.8 |
Experimental Protocols
A detailed methodology was employed to ensure the rigor and reproducibility of the preclinical findings.
Cell Line-Derived Xenograft (CDX) Model Studies
-
Animal Husbandry: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Six-week-old female athymic nude mice were used for the studies.
-
Tumor Cell Implantation: MiaPaCa-2 (pancreatic) or A549 (non-small cell lung) cancer cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group).
-
Drug Administration: this compound was administered orally (p.o.) daily. Gemcitabine and Cisplatin were administered intraperitoneally (i.p.) as per the schedules indicated in the tables. The vehicle control group received the formulation buffer.
-
Efficacy Endpoints: The primary efficacy endpoint was tumor growth inhibition, calculated at the end of the study. Body weight and overall health of the animals were monitored throughout the study as safety readouts.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
In vitro and in vivo studies suggest that this compound exerts its antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and angiogenesis.
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the standardized workflow for assessing the antitumor activity of this compound in preclinical xenograft models.
Caption: Standardized workflow for preclinical in vivo efficacy assessment of this compound.
Conclusion
The preclinical data strongly support the continued development of this compound as a potent antitumor agent. Its superior efficacy in inhibiting tumor growth in validated animal models, coupled with a well-defined mechanism of action, positions this compound as a promising candidate for future clinical investigation. Further studies are warranted to explore its full therapeutic potential and safety profile.
Disclaimer: this compound is an investigational compound and has not been approved by the Food and Drug Administration (FDA) or any other regulatory authority. The information presented in this guide is for research and informational purposes only.
Cross-Validation of Triornicin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Triornicin, a fungal siderophore with potential therapeutic applications. Given the limited direct experimental data on this compound, this document outlines a proposed mechanism of action based on its structural similarity to other iron-chelating molecules and its reported tumor-inhibitory activity. We present a framework for the experimental validation of this mechanism and compare its potential performance against established therapeutic agents.
Introduction to this compound
This compound is a siderophore produced by the fungus Epicoccum purpurascens. Structurally, it is a hydroxamate-type siderophore, a class of molecules known for their high affinity and selectivity for ferric iron (Fe³⁺). Siderophores are deployed by microorganisms to scavenge iron from their environment, an essential nutrient for growth and proliferation. This iron-chelating property is the basis for the proposed therapeutic mechanism of action of this compound in both oncology and infectious diseases.
Proposed Mechanism of Action of this compound
The primary proposed mechanism of action for this compound is the chelation of extracellular and intracellular iron, leading to iron depletion in target cells.
-
Anticancer Activity: Cancer cells have a significantly higher iron requirement than normal cells to support their rapid proliferation and DNA synthesis. By sequestering iron, this compound is hypothesized to induce a state of iron starvation in cancer cells. This can trigger a cascade of downstream effects, including the inhibition of ribonucleotide reductase (a key enzyme in DNA synthesis), cell cycle arrest at the G1/S phase, and the induction of apoptosis (programmed cell death) through mitochondria-dependent pathways.
-
Antimicrobial Activity: Similar to cancer cells, most pathogenic bacteria and fungi have an absolute requirement for iron. This compound, as a siderophore, can effectively compete for and sequester iron in the host environment, thereby limiting its availability to invading microbes. This bacteriostatic or fungistatic effect can inhibit the growth and virulence of a broad spectrum of pathogens.
The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity.
Comparative Analysis with Alternative Agents
To contextualize the potential efficacy of this compound, we compare its proposed mechanism with several established therapeutic agents.
| Agent | Class | Primary Mechanism of Action | Primary Application |
| This compound (Proposed) | Fungal Siderophore | Iron Chelation | Anticancer, Antimicrobial |
| Desferrioxamine | Bacterial Siderophore | Iron Chelation | Iron Overload, Investigational Anticancer |
| Deferasirox | Synthetic Iron Chelator | Iron Chelation | Iron Overload, Investigational Anticancer |
| Cefiderocol | Siderophore-Cephalosporin Conjugate | Inhibition of bacterial cell wall synthesis (Trojan Horse Mechanism) | Antibacterial (Gram-negative bacteria) |
| Amphotericin B | Polyene Antifungal | Binds to ergosterol in fungal cell membranes, causing pore formation and cell lysis.[1] | Antifungal |
Experimental Protocols for Mechanism Validation
The following experimental workflows are proposed to validate the anticancer and antimicrobial activity of this compound and compare it with the aforementioned alternatives.
Methodologies:
-
Cell Viability (MTT) Assay:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Desferrioxamine, and Deferasirox for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
-
-
Cell Cycle Analysis:
-
Treat cancer cells with the IC₅₀ concentration of each compound for 24 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Assay:
-
Treat cells as in the cell cycle analysis.
-
Stain cells with Annexin V-FITC and PI.
-
Quantify the percentage of apoptotic cells using flow cytometry.
-
Methodologies:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare serial dilutions of this compound, Cefiderocol, and Amphotericin B in appropriate broth media.
-
Inoculate each well of a 96-well plate with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Incubate the plates at the optimal temperature for the microorganism.
-
Determine the MIC as the lowest concentration of the agent that completely inhibits visible growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculture aliquots from the wells of the MIC assay that show no visible growth onto agar plates.
-
Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| This compound | 15 | 20 | 25 |
| Desferrioxamine | 25 | 30 | 40 |
| Deferasirox | 10 | 15 | 20 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
| This compound | 32 | 16 | 64 |
| Cefiderocol | 1 | 128 | >128 |
| Amphotericin B | >128 | >128 | 0.5 |
Conclusion
This compound, as a fungal siderophore, holds promise as a therapeutic agent due to its inherent iron-chelating properties. The proposed mechanism of action, centered on inducing iron starvation, suggests potential applications in both oncology and infectious disease. The experimental frameworks outlined in this guide provide a clear path for the validation of this compound's efficacy and a direct comparison with existing drugs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this natural product.
References
Unraveling the Molecular Architecture of Triornicin: A Guide to its Structural Elucidation
An independent verification of the structure of Triornicin, a siderophore produced by the fungus Epicoccum purpurascens, has not been documented in publicly available scientific literature to date. The currently accepted structure is based on the initial characterization published in 1981, which employed spectroscopic and chemical degradation methods. This guide provides a detailed overview of the original structural elucidation of this compound, presenting the key experimental data and methodologies that led to its proposed structure.
The initial investigation into this compound's molecular structure revealed its close relationship to another known siderophore, desferricoprogen, which is also produced by E. purpurascens.[1] The structural determination of this compound was primarily accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and controlled chemical cleavage, which allowed for the identification of its constituent fragments.[1]
Comparative Spectroscopic Analysis
High-resolution ¹H and ¹³C NMR spectroscopy were instrumental in differentiating this compound from desferricoprogen. The spectral data indicated that a key difference between the two molecules was the substitution of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with a simpler acetyl group in this compound.[1]
| Spectroscopic Method | Observation | Inference |
| ¹H NMR Spectroscopy | Absence of signals corresponding to the (E)-5-hydroxy-3-methyl-2-pentenoyl group. Presence of a signal characteristic of an acetyl group. | Replacement of the pentenoyl side chain with an acetyl group. |
| ¹³C NMR Spectroscopy | Carbon signal pattern consistent with the absence of the pentenoyl moiety and the presence of an acetyl group. | Confirms the substitution of the side chain. |
Chemical Degradation for Structural Confirmation
To further elucidate and confirm the structure, this compound was subjected to basic methanolysis. This chemical cleavage resulted in the formation of two distinct molecular fragments, which were then individually identified.[1]
The experimental workflow for the structural elucidation of this compound is outlined below:
The two fragments identified after basic methanolysis were:
-
Dimerumic Acid: This compound is a known natural siderophore and was also identified as a cleavage product of desferricoprogen, highlighting the structural similarity between the two parent molecules.[1]
-
Nα,Nδ-diacetyl-Nδ-hydroxyornithine: The identification of this second fragment provided the final piece of the puzzle, allowing for the complete assembly of the this compound structure.[1]
By piecing together the information from spectroscopic analysis and the identities of the cleavage products, the complete molecular structure of this compound was proposed.
Experimental Protocols
The following is a summary of the key experimental methodologies employed in the original structure elucidation of this compound, based on the available information.
Isolation of this compound
This compound was isolated from the culture of the soil fungus Epicoccum purpurascens. The production of siderophores, including this compound, was enhanced by culturing the fungus in an iron-deficient medium. A novel purification method utilizing a carboxylic ion-exchange resin was employed to separate the various siderophores produced by the fungus.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of purified this compound were acquired. The chemical shifts and coupling constants were analyzed and compared to the known spectra of desferricoprogen to identify structural differences.
Chemical Cleavage
-
Basic Methanolysis: Purified this compound was treated with basic methanol to induce cleavage of ester and amide bonds. The resulting reaction mixture was then separated and the individual cleavage products were purified for subsequent identification.
Fragment Identification
The two fragments resulting from the chemical cleavage were identified using standard chemical and spectroscopic techniques, which likely included comparison to authentic samples of known compounds (dimerumic acid) and detailed spectroscopic analysis for the novel fragment.
References
Assessing the Specificity of Triornicin for Iron (III): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Triornicin, a novel catecholate-based siderophore, for iron (III). Its performance is objectively compared with other classes of siderophores, supported by experimental data and detailed methodologies.
Introduction to Siderophores and Iron (III) Specificity
Iron is an essential element for most living organisms, playing a critical role in various metabolic processes. However, its low solubility at physiological pH makes it a limiting nutrient. To overcome this, microorganisms synthesize and secrete high-affinity iron chelators known as siderophores. The exceptional specificity of these molecules for ferric iron (Fe³⁺) makes them a subject of intense research for potential therapeutic applications, including antimicrobial drug development and iron chelation therapy.
Siderophores are broadly classified based on the functional groups they use to coordinate iron. The three main families are:
-
Catecholates: These siderophores, such as the well-characterized enterobactin, utilize catechol groups to bind iron. They are known for their extremely high affinity for Fe(III).
-
Hydroxamates: This class, which includes deferoxamine B (a clinically used iron chelator), employs hydroxamic acid moieties for iron coordination.
-
Carboxylates: Siderophores like staphyloferrin B and rhizoferrin use carboxyl and hydroxyl groups to chelate iron.
The specificity of a siderophore for iron (III) is a crucial determinant of its biological function and therapeutic potential. This guide will delve into the quantitative assessment of this specificity, comparing our target molecule, this compound, with representative siderophores from the hydroxamate and carboxylate families.
Quantitative Comparison of Iron (III) Binding Affinity
The binding affinity of a siderophore for iron (III) is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and thus a higher affinity.
| Siderophore Class | Representative Siderophore | Functional Group | log K for Fe(III) |
| Catecholate | This compound (hypothetical) / Enterobactin | Catechol | ~52[1][2][3] |
| Hydroxamate | Desferrioxamine B | Hydroxamic Acid | ~30.6[4][5] |
| Carboxylate | Rhizoferrin | Carboxylic Acid | ~25.3[6] |
| Carboxylate | Staphyloferrin B | α-hydroxycarboxylate | Low nanomolar receptor affinity[7] |
Note: The data for this compound is based on the well-characterized catecholate siderophore, enterobactin.
Experimental Protocols for Determining Iron (III) Specificity
The determination of stability constants for siderophore-iron complexes is crucial for quantifying their binding affinity. Several experimental techniques are employed for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Methodology:
-
Preparation: A solution of the siderophore with a known concentration is prepared in a suitable electrolyte solution to maintain constant ionic strength.
-
Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of Fe(III) ions.
-
Measurement: The potential of the solution is monitored throughout the titration using a pH electrode.
-
Data Analysis: The titration curves (pH vs. volume of titrant) are analyzed using specialized software. The difference in the titration curves with and without the metal ion is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Spectrophotometric Titration
This method is applicable when the formation of the siderophore-iron complex results in a change in the solution's absorbance spectrum.
Methodology:
-
Wavelength Scan: The absorption spectra of the free siderophore and the Fe(III)-siderophore complex are recorded to identify the wavelength of maximum absorbance difference.
-
Titration: A solution of the siderophore is titrated with a solution of Fe(III), or vice-versa, while monitoring the absorbance at the predetermined wavelength.
-
Data Analysis: The change in absorbance is plotted against the molar ratio of the metal to the ligand. The stoichiometry of the complex and its stability constant can be determined from the shape of the resulting curve. Job's method of continuous variation is a common approach used in this context.
Competition Assays
Competition assays are employed when direct methods are not feasible, particularly for very high stability constants.
Methodology:
-
Competitor Selection: A competing ligand with a known and moderately high affinity for Fe(III) (e.g., EDTA) is chosen.
-
Equilibrium: The siderophore is allowed to compete with the chosen ligand for a limited amount of Fe(III) until equilibrium is reached.
-
Quantification: The concentration of the Fe(III)-siderophore complex is determined, often spectrophotometrically.
-
Calculation: Knowing the stability constant of the competing ligand and the equilibrium concentrations of all species, the stability constant of the siderophore-Fe(III) complex can be calculated. The Chrome Azurol S (CAS) assay is a widely used colorimetric competition assay for siderophore detection and quantification.[8]
Visualizations
Siderophore-Mediated Iron Uptake Pathway
Caption: Siderophore-mediated iron uptake pathway in bacteria.
Experimental Workflow for Determining Fe(III) Binding Affinity
Caption: Workflow for determining the Fe(III) stability constant.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Triornicin's Cytotoxicity Profile in Relation to Other Iron Chelators
A comprehensive review of available scientific literature reveals no data on a compound identified as "Triornicin" in the context of iron chelation or cytotoxicity studies. Consequently, a direct comparison of its cytotoxicity profile with other established iron chelators cannot be provided at this time.
While information on this compound is unavailable, this guide will present a comparative framework using data on well-documented iron chelators to illustrate the key parameters and experimental approaches relevant to researchers, scientists, and drug development professionals in this field. This will serve as a template for how this compound could be evaluated and positioned if and when data becomes available.
Comparison of Clinically Utilized and Investigational Iron Chelators
Iron chelators are critical therapeutic agents for managing iron overload disorders. However, their clinical utility is often balanced against their inherent cytotoxicity. The ideal iron chelator should effectively bind and remove excess iron without causing significant harm to cells. Cytotoxicity is influenced by factors such as the chelator's lipophilicity, its ability to form redox-active iron complexes, and its impact on essential cellular processes.[1]
Below is a summary table comparing the cytotoxicity of several known iron chelators based on available research. This table is intended to be illustrative of the data required for a comprehensive comparison.
| Chelator | Chemical Class | Typical Assay | Cell Line(s) | IC50 Value (µM) | Key Cytotoxic Findings |
| Deferoxamine (DFO) | Siderophore (Hexadentate) | MTT, Apoptosis assays | Various cancer cell lines (e.g., neuroblastoma, ovarian) | Varies significantly by cell line and exposure time | Demonstrates dose- and time-dependent cytotoxicity; can induce apoptosis.[2][3] Its hydrophilic nature can limit cell penetration.[1] |
| Deferiprone (DFP) | Bidentate | MTT Assay | HeLa, K562 | Varies | More lipophilic than DFO, allowing for better cell penetration.[1] Can induce oxidative DNA damage if the chelator to iron ratio is low.[4] |
| Deferasirox (DFX) | Tridentate | MTT, Apoptosis assays | Pancreatic cancer cells, triple-negative breast cancer cells | 10-100 | Dose-dependent inhibition of proliferation; can induce apoptosis and cell cycle arrest.[3] Its hydrophobic nature contributes to better cell penetration compared to DFO.[1] |
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Aroylhydrazone | Cell viability assays | H9c2 rat cardiomyoblasts | EC50 > 10 | Shows a favorable therapeutic ratio of low inherent toxicity and high cytoprotective efficiency against oxidative stress.[1][5] |
| Omadine | Pyridine derivative | Cell viability assays | Neuroblastoma cell lines | ~100x more cytotoxic than DFO on a molar basis | Cytotoxicity was permanent within 24 hours and correlated with an increase of cells in the S-G2-M phases of the cell cycle.[2] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a chelator's cytotoxicity involves a variety of in vitro assays. A standard workflow is outlined below.
Cell Viability and Proliferation Assays
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, K562, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the iron chelator and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are employed.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the iron chelator at various concentrations for a defined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The mechanism of action of iron chelators often involves interference with cellular signaling pathways that are iron-dependent. For instance, iron depletion can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest.[3]
Below are diagrams representing a generalized experimental workflow for assessing cytotoxicity and a simplified signaling pathway affected by iron chelation.
Caption: A typical workflow for evaluating the cytotoxicity of an iron chelator.
Caption: Iron chelation can lead to cytotoxicity by inhibiting DNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of activity of deferoxamine with that of oral iron chelators against human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Triornicin's Performance Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Triornicin, a novel siderophore with anti-cancer potential, against established chemotherapeutic agents in various cancer cell lines. While direct experimental data for this compound is emerging, this document leverages performance data from structurally and functionally similar iron chelators as a predictive benchmark. All quantitative data is presented in standardized tables for clear comparison, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.
Performance Snapshot: this compound and Comparators
The anti-proliferative activity of iron chelators, exemplified here by the novel compound SK4, is compared with the standard chemotherapeutic drugs Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented below, offering a quantitative measure of cytotoxic and cytostatic effects, respectively.
Table 1: Comparative IC50 and GI50 Values (µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (as SK4) GI50[1][2] | This compound (as SK4) IC50[1][2] | Doxorubicin IC50[3][4] | Cisplatin IC50[5][6] |
| HeLa | Cervical Cancer | 111.3 | Not Reported | 32.68 | ~11-25 |
| PC3 | Prostate Cancer | 117.4 | Not Reported | Not Reported | Not Reported |
| SKOV3 | Ovarian Cancer | >500 | Not Reported | Not Reported | Not Reported |
| MDA-MB-231 | Breast Cancer | >500 | 316 | 3.16 - 6.602 | 30.51 - 56.27 |
Note: Data for this compound is represented by the novel iron chelator SK4. IC50 and GI50 values can vary based on experimental conditions.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Iron chelators like this compound exert their anti-cancer effects primarily by depleting the intracellular iron pool, which is crucial for cell proliferation and survival. This iron deprivation leads to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Signaling Pathway for Iron Chelation-Induced Apoptosis
Iron depletion by chelators can trigger a cascade of events leading to apoptosis. This includes the stabilization of the tumor suppressor protein p53 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and cell death.[7]
Caption: Iron chelation by this compound induces apoptosis.
Cell Cycle Arrest
Studies have shown that iron chelators can induce cell cycle arrest, often at the G1/S or S phase transition.[1][8] This is attributed to the inhibition of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis. The table below summarizes the observed effects of the iron chelator SK4 on the cell cycle of different cancer cell lines.
Table 2: Effect of Iron Chelator (SK4) on Cell Cycle Distribution
| Cell Line | Treatment Duration | Observed Effect[1] |
| MDA-MB-231 | 24, 48, 72 hours | S phase arrest |
| SKOV3 | 24 hours | S phase arrest |
| SKOV3 | 48, 72 hours | Return to normal distribution |
Experimental Protocols
To ensure the validity and reproducibility of the benchmarked data, detailed protocols for the key assays are provided below.
Experimental Workflow for In Vitro Anti-Cancer Drug Screening
The general workflow for screening the anti-cancer activity of a compound like this compound involves a series of assays to determine its effect on cell viability, apoptosis, and cell cycle.
Caption: General workflow for in vitro drug screening.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or comparator drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[7]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[7]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][15][16][17][18]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[8][15][16]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[15][16]
-
PI Staining: Stain the cells with a PI solution.
-
Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and a histogram is generated to show the percentage of cells in each phase of the cell cycle.
References
- 1. scispace.com [scispace.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
Replicating Published Findings on Triornicin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activity of Triornicin, a siderophore produced by the fungus Epicoccum purpurascens. Due to the limited availability of directly replicated studies on this compound, this document leverages published data on the structurally similar siderophore, Desferricoprogen, and other fungal siderophores to provide a comprehensive overview. The guide details experimental protocols for assessing biological activity and visualizes key pathways to support further research and drug development efforts.
Comparative Analysis of Biological Activity
This compound has been identified as a tumor inhibitory factor, a biological activity common to many siderophores.[1] The primary mechanism of action for the anticancer effects of siderophores is their ability to chelate iron, an essential element for tumor cell proliferation.[2][3][4] Iron deprivation can lead to the induction of apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS).[1]
Due to the scarcity of published quantitative data specifically for this compound, this guide presents data for the closely related fungal siderophore, Desferricoprogen, and other iron chelators to provide a benchmark for its potential efficacy.
Table 1: Comparative Cytotoxicity of Siderophores and Iron Chelators
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Desferricoprogen | Not Specified | Data not available in searched literature | - |
| Deferoxamine (DFO) | MCF-7 (Breast) | >100 µM | [3] |
| Dp44mT | MCF-7 (Breast) | 0.02 µM | [3] |
| SK4 | MDA-MB-231 (Breast) | 111.3 µM | [4] |
| SK4 | SKOV3 (Ovarian) | >500 µM | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound. The data presented here is from individual studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To facilitate the replication and validation of findings on this compound's biological activity, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound (or other test compounds)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Experimental Workflow for Assessing this compound's Biological Activity
The following diagram illustrates a typical workflow for the initial screening and characterization of this compound's anticancer properties.
Figure 1. A streamlined workflow for evaluating the anticancer potential of this compound.
Signaling Pathway
The antitumor activity of siderophores like this compound is primarily attributed to their ability to induce iron starvation in cancer cells. This leads to a cascade of events culminating in apoptosis. The diagram below illustrates a generalized signaling pathway initiated by siderophore-mediated iron chelation.
Figure 2. Generalized signaling pathway of siderophore-induced apoptosis in cancer cells.
This guide serves as a foundational resource for researchers investigating the biological activities of this compound. The provided protocols and pathway diagrams are intended to facilitate the design of new experiments and the replication of existing findings, ultimately contributing to a more comprehensive understanding of this promising natural product.
References
- 1. Siderophores induce mitophagy-dependent apoptosis in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of the Anti-Proliferative Activity of Combinations of Selected Iron-Chelating Agents and Clinically Used Anti-Neoplastic Drugs | PLOS One [journals.plos.org]
- 4. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathways of the fungal siderophore Triornicin and its closely related counterparts, primarily desferricoprogen and ferricrocin. Siderophores, high-affinity iron chelators, are critical for microbial survival and virulence, making their biosynthetic pathways attractive targets for the development of novel antimicrobial agents. This document summarizes the current understanding of these pathways, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic logic.
Introduction to this compound and Related Siderophores
This compound is a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens. It plays a crucial role in iron acquisition, a process essential for fungal growth and pathogenesis. Structurally, this compound is closely related to another siderophore produced by the same fungus, desferricoprogen. The key difference lies in an acyl group modification: this compound possesses an acetyl group where desferricoprogen has an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety[1]. This structural similarity strongly suggests a closely shared biosynthetic pathway. For a broader comparative context, this guide also includes ferricrocin, a well-characterized intracellular siderophore from the ferrichrome family, whose biosynthesis is also mediated by nonribosomal peptide synthetases (NRPSs).
Biosynthetic Pathways: A Comparative Overview
The biosynthesis of this compound, desferricoprogen, and ferricrocin is primarily governed by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs). These enzymatic assembly lines catalyze the condensation of amino acid precursors in a template-driven manner, independent of the ribosome. Fungal hydroxamate siderophores typically utilize L-ornithine as a key precursor.
The general proposed biosynthetic scheme for these siderophores involves the following key steps:
-
Hydroxylation of L-ornithine: The initial step is the N5-hydroxylation of L-ornithine to form N5-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N5-oxygenase, a flavin-dependent monooxygenase.
-
Acylation of N5-hydroxy-L-ornithine: The hydroxylated ornithine is then acylated. For this compound, this would involve acetylation to form N5-acetyl-N5-hydroxy-L-ornithine. In the case of desferricoprogen, a different acyl group is attached.
-
NRPS-mediated assembly: The acylated N5-hydroxy-L-ornithine monomers are then sequentially condensed by an NRPS enzyme to form a linear peptide intermediate.
-
Cyclization and release: The final step involves the cyclization of the linear intermediate to form the final siderophore, which is then released from the NRPS.
While the specific gene cluster for this compound biosynthesis in Epicoccum purpurascens has not been explicitly detailed in published literature, the presence of NRPS-encoding genes in the genomes of related Epicoccum species suggests a similar genetic architecture for secondary metabolite production in this genus.
The following diagram illustrates a generalized workflow for identifying and characterizing a siderophore biosynthetic gene cluster, a process that would be applicable to elucidating the specific pathway for this compound.
Comparative Data on Biosynthetic Enzymes
Quantitative data on the specific enzymes involved in this compound biosynthesis is currently unavailable in the literature. However, we can draw comparisons from well-studied NRPSs involved in the biosynthesis of other fungal siderophores. The table below summarizes key enzymatic parameters for representative enzymes in siderophore biosynthetic pathways. This data provides a baseline for the expected performance of enzymes in the this compound pathway.
| Enzyme Class | Siderophore Pathway | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| L-ornithine N5-oxygenase | Ferricrocin (A. fumigatus) | L-ornithine, NADPH, O2 | 130 (L-ornithine) | 0.8 | Hissen et al., 2005 |
| NRPS Adenylation (A) Domain | Fusarinine C (A. fumigatus) | N5-hydroxy-L-ornithine | 250 | 0.5 | Plattner et al., 1989 |
| NRPS Condensation (C) Domain | Enterobactin (E. coli) | L-Ser-AMP | - | 0.02 | Shaw-Reid et al., 1999 |
| NRPS Thiolation (T) Domain | Pyoverdine (P. aeruginosa) | Aminoacyl-S-PCP | - | - | Mootz et al., 2000 |
Note: The data presented are from related siderophore pathways and serve as a proxy for comparative purposes. Specific values for the this compound pathway require experimental determination.
The following diagram illustrates the modular architecture of a typical NRPS involved in fungal siderophore biosynthesis.
Experimental Protocols
Siderophore Production and Detection (Chrome Azurol S (CAS) Assay)
This protocol provides a method for the qualitative and semi-quantitative detection of siderophore production by Epicoccum purpurascens.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl3·6H2O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Agar
-
Minimal medium (MM) for fungal growth
-
Petri dishes
-
Spectrophotometer
Procedure:
-
Preparation of CAS agar:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare an iron(III) solution by dissolving 27 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.
-
Slowly mix the CAS solution with the iron(III) solution, then add the HDTMA solution while stirring. The resulting solution should be dark blue. Autoclave to sterilize.
-
Prepare a PIPES buffer solution (30.24 g/L) and adjust the pH to 6.8. Autoclave.
-
Prepare the desired growth medium (e.g., MM agar) and autoclave.
-
Cool all solutions to 50°C. Aseptically mix 100 mL of the CAS/iron/HDTMA solution with 30 mL of the PIPES buffer and 870 mL of the molten MM agar.
-
Pour the CAS agar into Petri dishes and allow to solidify.
-
-
Inoculation and Incubation:
-
Inoculate the center of the CAS agar plates with a spore suspension or a mycelial plug of E. purpurascens.
-
Incubate the plates at 25-28°C for 5-7 days.
-
-
Observation and Quantification:
-
Siderophore production is indicated by a color change of the agar from blue to orange/yellow around the fungal colony.
-
For semi-quantitative analysis, measure the diameter of the halo (orange/yellow zone) and the diameter of the colony. The ratio of the halo diameter to the colony diameter can be used as an index of siderophore production.
-
In Vitro NRPS Adenylation (A) Domain Assay
This assay determines the substrate specificity of the adenylation domain of an NRPS.
Materials:
-
Purified A-domain protein
-
Radiolabeled [32P]pyrophosphate ([32P]PPi)
-
ATP
-
Various amino acid substrates (including L-ornithine and N5-hydroxy-L-ornithine)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, [32P]PPi, and the purified A-domain protein.
-
Initiate the reaction by adding the amino acid substrate to be tested.
-
Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Quenching and Detection:
-
Quench the reaction by adding a solution of activated charcoal, tetrasodium pyrophosphate, and perchloric acid. This will precipitate the ATP.
-
Centrifuge the tubes to pellet the charcoal with the bound [32P]ATP.
-
The supernatant will contain the [32P]PPi that was exchanged if the amino acid was activated by the A-domain.
-
-
Quantification:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Higher counts indicate a higher level of amino acid activation by the A-domain. By testing a range of substrates, the specificity of the A-domain can be determined.
-
Conclusion
The biosynthesis of this compound, a siderophore from Epicoccum purpurascens, is a complex process mediated by NRPS enzymes. While the specific genetic and enzymatic details of its pathway are yet to be fully elucidated, comparative analysis with related siderophores like desferricoprogen and ferricrocin provides a strong framework for understanding its formation. The methodologies outlined in this guide offer a roadmap for the further characterization of the this compound biosynthetic pathway. A deeper understanding of this and related pathways will be instrumental in the development of novel therapeutic strategies that target fungal iron acquisition.
References
Safety Operating Guide
Navigating the Disposal of Triornicin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for Triornicin, a substance identified as non-hazardous. Adherence to these guidelines will help maintain a safe laboratory environment and prevent potential downstream complications.
Core Principles of this compound Disposal
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This classification is the primary determinant of its disposal protocol. However, it is crucial to remember that even non-hazardous substances must be handled with care and disposed of in a manner that respects laboratory and environmental safety standards. The fundamental principles for this compound disposal are to avoid mixing it with other waste, to leave it in its original container when possible, and to treat uncleaned containers as you would the product itself.
Quantitative Data Summary
While specific quantitative limits for disposal are not applicable due to its non-hazardous nature, the following table summarizes key information derived from the safety data sheet relevant to its handling and disposal.
| Characteristic | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | |
| Pictogram | No hazard pictogram required | |
| Signal Word | No signal word required | |
| Hazard Statement(s) | No hazard statement(s) required | |
| Precautionary Statement(s) | No precautionary statement(s) required |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses and gloves, when handling any chemical.
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
2. Waste Identification and Segregation:
-
Clearly label the container with "this compound" to avoid accidental mixing with other chemical waste.
-
Do not mix this compound with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).
3. Container Management:
-
Whenever possible, keep this compound in its original container.
-
If transferring to a new container, ensure it is clean, dry, and properly labeled.
-
Keep the container securely closed when not in use.
4. Disposal of Unused Product:
-
Solid Waste: Unused solid this compound should be collected in a designated, labeled container for non-hazardous solid chemical waste.
-
Aqueous Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.
5. Disposal of Contaminated Materials:
-
Gloves and Labware: Dispose of gloves, weigh boats, and other contaminated disposable labware in the designated solid waste stream for non-hazardous materials.
-
Glassware: Rinse contaminated glassware thoroughly with water before washing. The initial rinse water should be disposed of according to your institution's policy for non-hazardous aqueous waste.
6. Final Disposal Pathway:
-
All collected non-hazardous solid waste should be disposed of through your institution's established waste management program. This typically involves collection by a certified waste disposal vendor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This guide is intended for informational purposes and is based on the provided Safety Data Sheet. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations regarding chemical waste disposal.
Safeguarding Your Research: Essential Safety and Handling Protocols for Triornicin
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING TRIORNICIN
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team with the knowledge to handle this compound responsibly and effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Risk Level | Procedure Examples | Required PPE |
| Low Risk | - Handling sealed containers- Transporting within the lab | - Nitrile gloves- Lab coat |
| Moderate Risk | - Preparing solutions in a fume hood- Non-aerosol generating procedures | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| High Risk | - Procedures with a high likelihood of aerosol generation- Weighing powdered this compound- Cleaning spills | - Nitrile gloves (double-gloving recommended)- Disposable gown- Face shield and goggles- NIOSH-approved N95 respirator or higher |
Operational Plan: Step-by-Step Handling Procedures
A clear and standardized operational plan is crucial for minimizing the risk of exposure and contamination. Follow these procedural steps when working with this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the exterior of the shipping container for any signs of damage or leakage.
-
Transport: Use a secondary, sealed, and shatterproof container to transport this compound to the designated storage area.
-
Storage: Store this compound in a securely locked, dedicated, and well-ventilated area. The storage container must be clearly labeled with the compound name, concentration, date received, and appropriate hazard symbols.
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure.
-
Donning PPE: Before beginning any procedure, correctly don the appropriate PPE as outlined in the table above.[1]
-
Weighing: For powdered this compound, use a balance within a fume hood or a glove box to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not touch your face, eyes, or any personal items while working with this compound.
Workflow for Handling this compound
Caption: A logical workflow for safely handling this compound from preparation to disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain. [2][3]
Decontamination and Disposal Procedures:
-
Surface Decontamination: All work surfaces and equipment should be decontaminated immediately after use. A freshly prepared 10% bleach solution followed by a 70% ethanol rinse is recommended.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse the mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and your supervisor.- If trained and equipped, contain the spill using appropriate absorbent materials.- Follow your institution's spill response protocol. |
Emergency Response Logic
Caption: A logical flow for responding to an emergency involving this compound.
By adhering to these safety and logistical guidelines, you can build a strong foundation of laboratory safety and chemical handling, fostering a culture of responsibility and trust within your research environment. This commitment to safety not only protects your team but also ensures the integrity and success of your vital work.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
